(R)-3-amino-2-methyl-pentan-2-ol
Description
BenchChem offers high-quality (R)-3-amino-2-methyl-pentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-amino-2-methyl-pentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-2-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-5(7)6(2,3)8/h5,8H,4,7H2,1-3H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQQAAMUEHNMSQ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(C)(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Stereoselective Synthesis of (R)-3-amino-2-methyl-pentan-2-ol
Introduction: The Significance of Chiral Amino Alcohols
Chiral vicinal amino alcohols are a privileged structural motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Their defined three-dimensional arrangement of amino and hydroxyl groups is often crucial for specific interactions with biological targets such as enzymes and receptors, making their stereochemistry a critical determinant of therapeutic efficacy and safety. (R)-3-amino-2-methyl-pentan-2-ol, a chiral tertiary amino alcohol, represents a valuable building block in medicinal chemistry and drug development, necessitating robust and efficient methods for its enantioselective synthesis.
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (R)-3-amino-2-methyl-pentan-2-ol. We will explore both classical and modern approaches, detailing the underlying chemical principles, providing field-proven experimental protocols, and offering insights into the selection of appropriate synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral synthon.
Strategic Approaches to the Synthesis of (R)-3-amino-2-methyl-pentan-2-ol
The synthesis of a specific enantiomer of a chiral molecule can be approached in several ways. For (R)-3-amino-2-methyl-pentan-2-ol, the main strategies can be broadly categorized as:
-
Synthesis of a Racemic Mixture Followed by Chiral Resolution: This is a traditional and often reliable method that involves the non-stereoselective synthesis of the target molecule, yielding a 1:1 mixture of both enantiomers (a racemate). The enantiomers are then separated in a subsequent step, a process known as chiral resolution.
-
Asymmetric Synthesis: This more modern approach aims to directly produce the desired enantiomer in excess over the other. This is achieved by using chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of the reaction.
This guide will first detail a robust and reproducible method for the synthesis of racemic 3-amino-2-methyl-pentan-2-ol, followed by a comprehensive protocol for its chiral resolution to obtain the desired (R)-enantiomer. Subsequently, we will discuss a promising asymmetric synthetic route as a more direct and potentially more efficient alternative.
Part 1: Synthesis of Racemic 3-amino-2-methyl-pentan-2-ol and Subsequent Chiral Resolution
This section outlines a two-stage approach: the initial synthesis of the racemic amino alcohol, followed by its separation into the constituent enantiomers.
Synthesis of Racemic 3-amino-2-methyl-pentan-2-ol via Oxime Reduction
A reliable method for the synthesis of the racemic amino alcohol proceeds through the formation and subsequent reduction of an oxime intermediate. The starting material for this sequence is the readily available ketone, 2-methyl-3-pentanone.
Workflow for the Synthesis of Racemic 3-amino-2-methyl-pentan-2-ol:
Caption: Synthesis of racemic 3-amino-2-methyl-pentan-2-ol.
Experimental Protocol 1: Synthesis of 2-Methyl-3-pentanone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-pentanone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent such as aqueous ethanol.
-
Addition of Base: Add a base, for instance, sodium acetate (1.5 eq.), to the mixture. The base neutralizes the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-methyl-3-pentanone oxime, which can be purified further by crystallization or distillation.
Experimental Protocol 2: Reduction of 2-Methyl-3-pentanone Oxime to Racemic 3-amino-2-methyl-pentan-2-ol
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Oxime: Dissolve the 2-methyl-3-pentanone oxime (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Conditions: After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation and Purification: Filter the resulting suspension and wash the solid residue thoroughly with the reaction solvent. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude racemic 3-amino-2-methyl-pentan-2-ol. The product can be further purified by distillation under reduced pressure.
Chiral Resolution of Racemic 3-amino-2-methyl-pentan-2-ol
Chiral resolution is a powerful technique for separating enantiomers. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.[1] These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] For the resolution of basic amines, chiral acids like tartaric acid and its derivatives are frequently employed.[2][3]
Workflow for Chiral Resolution:
Caption: Chiral resolution of a racemic amine.
Experimental Protocol 3: Chiral Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve the racemic 3-amino-2-methyl-pentan-2-ol (1.0 eq.) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq.) in the same solvent, warming gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is critical for successful fractional crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer. The optical purity of the crystallized salt can be improved by recrystallization.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add an aqueous solution of a strong base, such as sodium hydroxide, until the pH is basic (pH > 11). This will deprotonate the ammonium salt and liberate the free amine.
-
Extraction and Purification: Extract the enantiomerically enriched (R)-3-amino-2-methyl-pentan-2-ol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by distillation. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
Table 1: Summary of Reagents and Expected Yields for Racemic Synthesis and Resolution
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Methyl-3-pentanone | Hydroxylamine HCl, Sodium Acetate | 2-Methyl-3-pentanone Oxime | 85-95% |
| 2 | 2-Methyl-3-pentanone Oxime | Lithium Aluminum Hydride (LiAlH₄) | Racemic 3-amino-2-methyl-pentan-2-ol | 70-85% |
| 3 | Racemic Amine | (+)-Tartaric Acid | (R)-3-amino-2-methyl-pentan-2-ol | 30-45% (from racemate) |
Part 2: Asymmetric Synthesis – A Modern Perspective
While chiral resolution is a robust method, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture. Asymmetric synthesis offers a more atom-economical and potentially more efficient route by directly producing the target enantiomer.
Asymmetric Transfer Hydrogenation
A promising strategy for the asymmetric synthesis of (R)-3-amino-2-methyl-pentan-2-ol is the asymmetric transfer hydrogenation of a suitable precursor. In this case, the direct reductive amination of 2-methyl-3-pentanone with an ammonia source in the presence of a chiral catalyst could furnish the desired product.
Asymmetric transfer hydrogenation is a powerful technique that uses a hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst to achieve enantioselective reduction of a prochiral substrate.[4][5] Chiral ruthenium(II) complexes bearing diamine ligands have shown excellent activity and enantioselectivity in the reduction of ketones.[4][6]
Conceptual Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis via transfer hydrogenation.
Discussion of the Asymmetric Approach:
Conclusion
The synthesis of enantiomerically pure (R)-3-amino-2-methyl-pentan-2-ol is a key objective for its application in pharmaceutical and chemical research. This technical guide has detailed a reliable and well-established pathway involving the synthesis of the racemic amino alcohol via oxime reduction, followed by a classical chiral resolution using (+)-tartaric acid. The provided experimental protocols offer a practical framework for the implementation of this synthetic sequence.
Furthermore, we have introduced the concept of asymmetric transfer hydrogenation as a more modern and potentially more efficient alternative. While further development would be required to identify an optimal catalyst for this specific transformation, this approach represents the cutting edge of chiral amine synthesis and holds significant promise for the large-scale, cost-effective production of (R)-3-amino-2-methyl-pentan-2-ol. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, and available resources.
References
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
- Vlada, K., & Jiri, D. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
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Al-Masoudi, N. A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
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Wikipedia. (2023). Chiral resolution. [Link]
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ARKAT USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
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Al-Masoudi, N. A. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
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orthocresol. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. [Link]
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Chemistry LibreTexts. (2019, February 13). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
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UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]
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Beerhunter. (2017, October 2). How to separate two diastereomeric amines?. Chemistry Stack Exchange. [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]
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Wikipedia. (2023). Ritter reaction. [Link]
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Quora. (2024, March 11). Can lialh4 reduce oxime?. [Link]
-
Noyori, R., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
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Organic Chemistry Portal. (2019, January 11). Ritter Reaction. [Link]
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IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
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Chemistry LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. [Link]
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Huitric, A. C., & Nelson, W. R. (1954). The reduction of oximes with lithium aluminum hydride. Journal of the American Pharmaceutical Association (Scientific ed.), 43(4), 234. [Link]
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- 6. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (R)-3-amino-2-methyl-pentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for the chiral amino alcohol, (R)-3-amino-2-methyl-pentan-2-ol. In the absence of published experimental spectra for this specific compound, this document serves as a predictive guide based on the analysis of its structural analogues and established principles of spectroscopic interpretation. This approach allows for a robust estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a valuable resource for the identification and characterization of this molecule.
Molecular Structure and Key Features
(R)-3-amino-2-methyl-pentan-2-ol is a chiral molecule with the following structural characteristics:
-
A primary amine (-NH2) at the C3 position.
-
A tertiary alcohol (-OH) at the C2 position.
-
A stereocenter at the C3 position, with the (R)-configuration.
-
A pentane backbone with a methyl group at the C2 position.
These features will give rise to distinct signals in the various spectroscopic analyses.
Molecular Structure of (R)-3-amino-2-methyl-pentan-2-ol
Caption: 2D structure of (R)-3-amino-2-methyl-pentan-2-ol.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures and standard chemical shift tables.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.5 - 2.5 | singlet (broad) | 1H |
| -NH₂ | ~1.0 - 2.0 | singlet (broad) | 2H |
| C3-H | ~2.8 - 3.2 | triplet | 1H |
| C4-H₂ | ~1.3 - 1.6 | multiplet | 2H |
| C2-CH₃ (x2) | ~1.1 - 1.3 | singlet | 6H |
| C5-H₃ | ~0.9 | triplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
-OH and -NH₂ Protons: The protons of the hydroxyl and amino groups are expected to appear as broad singlets due to hydrogen bonding and exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.
-
C3-H Proton: This proton is adjacent to the nitrogen atom and is expected to be deshielded, appearing as a triplet due to coupling with the two protons on C4.
-
C4-H₂ Protons: These methylene protons are adjacent to the chiral center at C3 and a methyl group at C5, leading to a complex splitting pattern (multiplet).
-
C2-CH₃ Protons: The two methyl groups attached to the tertiary alcohol carbon (C2) are chemically equivalent and will appear as a single sharp singlet, integrating to 6 protons.
-
C5-H₃ Protons: These methyl protons are at the end of the ethyl chain and will appear as a triplet due to coupling with the adjacent methylene protons (C4-H₂).
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show a signal for each of the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~10 - 15 |
| C2 (C-OH) | ~70 - 75 |
| C3 (CH-NH₂) | ~55 - 60 |
| C4 (CH₂) | ~25 - 30 |
| C5 (CH₃) | ~10 - 15 |
| C2-CH₃ | ~25 - 30 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C2 (C-OH): The carbon atom bearing the hydroxyl group is significantly deshielded and will appear downfield.
-
C3 (CH-NH₂): The carbon atom attached to the amino group will also be deshielded, but to a lesser extent than the alcohol-bearing carbon.
-
Alkyl Carbons: The remaining methyl and methylene carbons will appear in the typical upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.
-
Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans is necessary due to the low natural abundance of ¹³C.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the O-H and N-H functional groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C-O stretch (tertiary alcohol) | 1100 - 1200 | Strong |
| C-N stretch (amine) | 1000 - 1250 | Medium |
Interpretation of the Predicted IR Spectrum:
-
O-H and N-H Stretching Region: A broad, strong band for the O-H stretch will likely overlap with the two sharper N-H stretching bands of the primary amine.
-
C-H Stretching: Strong absorptions corresponding to the sp³ C-H bonds of the alkyl chain will be present.
-
Fingerprint Region: The C-O and C-N stretching vibrations, along with various bending vibrations, will appear in the fingerprint region and can be used for more detailed structural confirmation.
Experimental Protocol for ATR-IR Spectroscopy:
-
Background Scan: Record a background spectrum of the clean ATR crystal.[1]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[2]
-
Data Acquisition: Record the sample spectrum. The software will automatically subtract the background.[1]
Predicted Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.
Predicted Mass Spectrum Data
| m/z | Ion | Predicted Relative Intensity |
| 117 | [M]⁺ | Low |
| 102 | [M - CH₃]⁺ | Medium |
| 88 | [M - C₂H₅]⁺ | High |
| 72 | [M - C₂H₅ - H₂O]⁺ | Medium |
| 58 | [CH₂(NH₂)CHCH₃]⁺ | High (base peak) |
| 44 | [CH₂NH₂]⁺ | High |
Interpretation of the Predicted Mass Spectrum:
-
Molecular Ion: The molecular ion peak at m/z 117 is expected to be of low intensity due to the facile fragmentation of alcohols and amines.
-
Alpha-Cleavage: The most prominent fragmentation pathway for both alcohols and amines is alpha-cleavage, the breaking of the bond adjacent to the heteroatom.
-
Loss of a methyl group (CH₃, 15 Da) from C2 would result in a fragment at m/z 102.
-
Loss of an ethyl group (C₂H₅, 29 Da) from C3 would lead to a fragment at m/z 88.
-
Cleavage between C2 and C3 can lead to the formation of a stable iminium ion, which is often the base peak.
-
-
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion or fragment ions is a common fragmentation pathway for alcohols.
Mass Spectrometry Fragmentation Pathway
Sources
The Chirality, Stereochemistry, and Synthetic Utility of (R)-3-amino-2-methyl-pentan-2-ol: A Technical Guide
Introduction & Structural Elucidation
In the realm of asymmetric synthesis and drug development, chiral amino alcohols serve as privileged scaffolds. Among these, (R)-3-amino-2-methyl-pentan-2-ol stands out due to its unique steric bulk and highly specific spatial orientation. Understanding the stereochemical nuances of this molecule is critical for researchers utilizing it as a chiral auxiliary, a ligand in transition-metal catalysis, or a pharmacophore in active pharmaceutical ingredients (APIs).
Deconstructing the Carbon Backbone
Despite the nomenclature "pentan-2-ol," which might suggest multiple stereocenters to a novice, this molecule possesses only one chiral center at the C3 position .
-
The Achiral C2 Position: The C2 carbon is bonded to a hydroxyl group (-OH), the C3 complex (-CH(NH₂)-CH₂CH₃), and two identical methyl groups (the C1 methyl and the branched C2 methyl). Because it lacks four distinct substituents, C2 is strictly achiral.
-
The Chiral C3 Position: The C3 carbon is bonded to four unique groups: an amino group (-NH₂), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and the bulky tertiary alcohol complex (-C(OH)(CH₃)₂). This asymmetry makes C3 the sole stereocenter.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To confirm the (R)-configuration at C3, we apply the CIP priority rules based on atomic number:
-
-NH₂ (Nitrogen, Atomic No. 7): Highest priority.
-
-C(OH)(CH₃)₂ (Carbon bonded to O, C, C): Second priority.
-
-CH₂CH₃ (Carbon bonded to C, H, H): Third priority.
-
-H (Hydrogen, Atomic No. 1): Lowest priority.
With the lowest priority hydrogen atom pointing away from the viewer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction, definitively establishing the (R)-configuration.
Fig 1. Cahn-Ingold-Prelog (CIP) priority assignment establishing the (R)-configuration at C3.
Quantitative Data & Physicochemical Properties
Accurate physicochemical data is essential for predicting the molecule's behavior during extraction, chromatography, and biological assays. The presence of both a hydrogen bond donor/acceptor (amine) and a strong hydrogen bond donor (hydroxyl) grants the molecule high water solubility, which must be accounted for during synthetic workups.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | (3R)-3-amino-2-methylpentan-2-ol |
| CAS Registry Number | 74608-27-8 (Free base) |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Exact Mass | 117.1154 g/mol |
| Topological Polar Surface Area (TPSA) | 46.2 Ų |
| Stereocenters | 1 (Defined at C3) |
| pKa (Predicted) | ~13.01 (Hydroxyl), ~9.5 (Amine) |
Mechanistic Synthesis & Stereochemical Fidelity
The most robust method for synthesizing (R)-3-amino-2-methyl-pentan-2-ol is the nucleophilic addition of a Grignard reagent to an enantiopure amino acid ester. This route is highly favored because the nucleophilic attack occurs at the carbonyl carbon (an sp² to sp³ transition) adjacent to the chiral center, ensuring 100% stereoretention without the risk of racemization.
Stereoretentive Synthesis via Grignard Addition
Objective: Synthesize (R)-3-amino-2-methyl-pentan-2-ol from (R)-methyl 2-aminobutanoate hydrochloride.
Step-by-Step Self-Validating Protocol:
-
Preparation & Initiation: Dissolve (R)-methyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality: THF acts as a Lewis base, coordinating and stabilizing the Grignard reagent. Strictly anhydrous conditions are non-negotiable to prevent the premature destruction of the organomagnesium species .
-
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: The addition of methylmagnesium bromide (MeMgBr) to an ester is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses unwanted side reactions such as enolization.
-
-
Nucleophilic Addition: Add MeMgBr (3.5–4.0 eq, 3M in diethyl ether) dropwise.
-
Self-Validation Check: The initial addition will produce visible gas evolution (methane) as the Grignard reagent deprotonates the primary amine and the hydrochloride salt. This bubbling serves as an internal, visual indicator of reagent potency.
-
Causality: Excess Grignard is required because the first equivalents are consumed by acid-base reactions. The subsequent equivalents perform the double nucleophilic attack on the ester, passing through a transient ketone intermediate to form the tertiary alkoxide.
-
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the ester spot confirms the full conversion of the transient ketone to the final tertiary alcohol.
-
-
Selective Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: NH₄Cl is a mild acid (pH ~5.5). It provides the necessary protons to neutralize the alkoxide into the final alcohol without over-protonating the newly formed amine. If a strong acid (like HCl) were used, the amine would convert into a highly water-soluble salt, trapping the product in the aqueous layer and decimating the extraction yield.
-
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure chiral amino alcohol .
Fig 2. Stereoretentive Grignard addition workflow from (R)-methyl 2-aminobutanoate.
Applications in Drug Development and Asymmetric Catalysis
The strategic placement of a primary amine adjacent to a bulky tertiary alcohol makes (R)-3-amino-2-methyl-pentan-2-ol an invaluable asset in advanced chemical research.
-
Pharmacophore Integration: In medicinal chemistry, this scaffold is frequently utilized to synthesize complex APIs. The rigid steric bulk of the 2-methyl-pentan-2-ol group, combined with the precise spatial orientation of the amine, allows for highly specific hydrogen-bonding interactions within enzyme active sites. Recent patent literature highlights its use in the development of novel antiprotozoal agents and highly targeted Poly-ADP Ribose Polymerase (PARP) inhibitors for oncology .
-
Chiral Auxiliaries & Ligands: In asymmetric synthesis, the 1,2-amino alcohol motif is the foundational building block for oxazaborolidine catalysts (used in Corey-Bakshi-Shibata reductions) and chiral Schiff base ligands. The massive steric shielding provided by the tertiary alcohol dictates the facial selectivity of incoming reactants, ensuring high enantiomeric excesses (ee) in downstream transformations.
References
- Title: JP2018514519A - Boron-containing small molecules as antiprotozoal agents | Source: Google Patents | URL
- Title: WO2025101892A1 - Poly-adp ribose polymerase (parp)
Navigating the Chiral Landscape: A Technical Guide to the Synthesis and Isolation of (R)-3-amino-2-methyl-pentan-2-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and isolation of (R)-3-amino-2-methyl-pentan-2-ol, a chiral tertiary amino alcohol of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles and experimental design considerations, empowering researchers to not only replicate but also innovate upon these methodologies.
Introduction: The Significance of Chiral Tertiary Amino Alcohols
The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Within the vast landscape of chiral building blocks, vicinal amino alcohols are a privileged scaffold, forming the structural core of numerous natural products and synthetic drugs.[1] The subset of tertiary amino alcohols, such as (R)-3-amino-2-methyl-pentan-2-ol, presents a unique synthetic challenge due to the steric hindrance around the carbinol center. However, their structural rigidity and potential for multi-point interactions with biological targets make them highly valuable synthons in the design of novel therapeutics.[]
The "discovery" of (R)-3-amino-2-methyl-pentan-2-ol is not a singular historical event but rather the culmination of advancements in asymmetric synthesis and chiral separation technologies. The ability to access this specific enantiomer in high purity has been driven by the relentless pursuit of stereocontrol in organic chemistry. This guide will explore the key methodologies that enable the targeted synthesis and purification of this valuable chiral building block.
Strategic Approaches to Stereoselective Synthesis
The synthesis of (R)-3-amino-2-methyl-pentan-2-ol necessitates a robust strategy to control the stereochemistry at the C3 position. The primary approaches can be broadly categorized into the stereoselective reduction of a prochiral precursor and the use of chiral auxiliaries to direct the formation of the desired stereocenter.
Asymmetric Reduction of α-Amino Ketones
A highly effective and widely employed strategy for the synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach leverages the power of chiral catalysts or reagents to deliver a hydride to one face of the carbonyl group preferentially.
The precursor, 3-amino-2-methyl-pentan-2-one, can be synthesized through various established methods. The critical step is the enantioselective reduction of the ketone.
Key Mechanistic Insight: The success of this transformation hinges on the ability of the chiral catalyst to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other. For instance, in transition metal-catalyzed transfer hydrogenation, a chiral ligand coordinates to the metal center, creating a chiral pocket that dictates the orientation of the substrate for hydride delivery.[1]
Several catalytic systems have proven effective for the asymmetric reduction of α-amino ketones, including:
-
Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata catalyst): These catalysts, used in conjunction with a stoichiometric borane source, are highly effective for the enantioselective reduction of ketones. The mechanism involves the formation of a six-membered ring transition state where the catalyst coordinates to both the borane and the ketone, directing the hydride transfer.
-
Transition Metal Catalysts with Chiral Ligands: Ruthenium, rhodium, and iridium complexes with chiral diphosphine or diamine ligands are powerful catalysts for asymmetric transfer hydrogenation, often using isopropanol or formic acid as the hydride source. These methods are known for their high efficiency and excellent enantioselectivities.[1]
The general workflow for this synthetic approach is illustrated below:
Caption: Workflow for the asymmetric reduction of an α-amino ketone.
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Chiral Promoter | Hydride Source | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| CBS Reduction | Oxazaborolidine | Borane (BH₃) | >95% | High enantioselectivity, predictable stereochemistry | Stoichiometric chiral reagent required |
| Asymmetric Transfer Hydrogenation | Ru, Rh, or Ir with chiral ligands | Isopropanol, Formic Acid | >99% | High catalytic efficiency, high enantioselectivity | Catalyst cost, optimization of ligands and conditions |
Isolation and Purification of the (R)-Enantiomer
Achieving high enantiomeric purity is paramount for the application of (R)-3-amino-2-methyl-pentan-2-ol in drug development. Even with highly stereoselective synthetic methods, purification is often necessary to remove any residual of the undesired (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Expert Insight: The choice of the chiral stationary phase is critical. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector on the stationary phase. The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can significantly improve peak shape for basic analytes by minimizing tailing.
A typical workflow for chiral HPLC purification is as follows:
Caption: Workflow for the purification by chiral HPLC.
Classical Resolution via Diastereomeric Salt Formation
An alternative to chromatographic methods is classical resolution. This involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the isolated (R)-3-amino-2-methyl-pentan-2-ol.
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data for 3-amino-2-methyl-pentan-2-ol
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl groups (singlets), the methine proton adjacent to the amino group, and exchangeable protons for the amine and hydroxyl groups. The exact chemical shifts and coupling constants will depend on the solvent and concentration. |
| ¹³C NMR | Resonances for the six distinct carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. |
| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information. |
Determination of Enantiomeric Excess
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. By integrating the peak areas of the two enantiomers, the percentage of the desired (R)-enantiomer can be accurately calculated.
Experimental Protocols
The following is a representative, detailed protocol for the asymmetric synthesis and purification of a chiral tertiary amino alcohol, which can be adapted for the synthesis of (R)-3-amino-2-methyl-pentan-2-ol.
Protocol 1: Asymmetric Transfer Hydrogenation of 3-amino-2-methyl-pentan-2-one
-
Catalyst Preparation: In a nitrogen-purged glovebox, a solution of [RuCl₂(p-cymene)]₂ and the chosen chiral ligand (e.g., (R,R)-TsDPEN) in anhydrous isopropanol is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a solution of 3-amino-2-methyl-pentan-2-one in anhydrous isopropanol is added the pre-formed catalyst solution.
-
Reaction Execution: The reaction mixture is heated to the optimized temperature (e.g., 80 °C) and stirred under a nitrogen atmosphere until complete conversion is observed by TLC or LC-MS analysis.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.
Protocol 2: Chiral HPLC Purification
-
System Preparation: The HPLC system is equilibrated with the mobile phase (e.g., a mixture of n-hexane and isopropanol with a small percentage of diethylamine) at a constant flow rate.
-
Sample Preparation: The enantiomerically enriched amino alcohol is dissolved in the mobile phase to a suitable concentration.
-
Injection and Separation: The sample is injected onto the chiral column, and the elution profile is monitored using a UV detector.
-
Fraction Collection: The fraction corresponding to the major enantiomer (R-isomer) is collected.
-
Product Isolation: The collected fraction is concentrated under reduced pressure to afford the pure (R)-3-amino-2-methyl-pentan-2-ol.
Conclusion and Future Perspectives
The ability to synthesize and isolate (R)-3-amino-2-methyl-pentan-2-ol in high enantiomeric purity is a testament to the power of modern asymmetric synthesis and chiral separation technologies. As the demand for enantiomerically pure building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of chiral tertiary amino alcohols will remain a key area of research. Biocatalytic approaches, for instance, offer the potential for highly selective transformations under mild conditions and are an exciting avenue for future exploration in the synthesis of these valuable molecules.[3][4]
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DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
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Theoretical Insights into (R)-3-amino-2-methyl-pentan-2-ol: A Computational Guide for Drug Discovery
Introduction
Chiral amino alcohols are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] Their stereochemistry often plays a pivotal role in determining pharmacological activity, making the study of individual enantiomers a critical aspect of modern drug development. This guide focuses on (R)-3-amino-2-methyl-pentan-2-ol, a chiral amino alcohol with potential applications as a building block in medicinal chemistry.
While extensive experimental data on this specific molecule is not widely published, theoretical and computational studies provide a powerful, predictive lens through which we can understand its intrinsic properties.[4] By employing first-principles quantum mechanical calculations, we can elucidate its three-dimensional structure, conformational preferences, electronic properties, and potential for intermolecular interactions—all of which are crucial for designing novel therapeutics.
This technical whitepaper serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the foundational theoretical methodologies applicable to (R)-3-amino-2-methyl-pentan-2-ol, explaining not just the "how" but the "why" behind these computational approaches. The insights derived from these theoretical studies can accelerate drug discovery by enabling a rational, structure-based design process before committing to costly and time-consuming laboratory synthesis.
Molecular Structure and Stereochemistry
(R)-3-amino-2-methyl-pentan-2-ol, with the chemical formula C6H15NO, is a chiral molecule containing a stereocenter at the C3 carbon.[5] This carbon is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a 2-hydroxy-2-methylpropyl group (-C(CH3)2OH). The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.
The presence of both an amino group (a hydrogen bond donor and acceptor) and a hydroxyl group (also a hydrogen bond donor and acceptor) within the same molecule suggests a high potential for the formation of intramolecular hydrogen bonds.[6][7][8] These non-covalent interactions are critical as they significantly influence the molecule's conformational landscape, stability, and ultimately, how it interacts with biological targets.
Visualizing the Core Structure
To appreciate the spatial arrangement, we can visualize the molecule's basic connectivity.
Caption: 2D graph of (R)-3-amino-2-methyl-pentan-2-ol. C* is the chiral center.
Computational Methodology: A Protocol for Theoretical Investigation
To theoretically characterize (R)-3-amino-2-methyl-pentan-2-ol, a multi-step computational workflow grounded in Density Functional Theory (DFT) is highly effective. DFT offers an excellent balance of computational cost and accuracy for drug-like molecules.[1][9]
Step-by-Step Computational Protocol
-
Initial Structure Generation :
-
A 3D model of the (R)-enantiomer is constructed using molecular modeling software (e.g., Avogadro, GaussView). Multiple starting conformations, particularly by rotating around the C2-C3 and C3-C4 bonds, should be generated to ensure a thorough exploration of the potential energy surface.
-
-
Geometry Optimization :
-
Causality : The initial structures are not at their lowest energy state. Geometry optimization is performed to find the stable, low-energy conformations of the molecule.
-
Method : A common and reliable level of theory for molecules of this size is B3LYP (a hybrid DFT functional) with a Pople-style basis set like 6-31G(d). This provides a good initial description of the molecular geometry and energetics.
-
Self-Validation : The optimization process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold, indicating a stationary point on the potential energy surface has been reached.
-
-
Frequency Calculations :
-
Causality : A stationary point found during optimization could be a minimum (a stable conformer) or a saddle point (a transition state). Frequency calculations are essential to make this distinction.
-
Method : Using the same level of theory (B3LYP/6-31G(d)), vibrational frequencies are calculated.
-
Self-Validation : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, and the structure should be perturbed along the imaginary mode and re-optimized. The results of these calculations also provide the theoretical infrared (IR) spectrum, which can be compared with experimental data if available.
-
-
Refined Energy Calculations :
-
Causality : To obtain more accurate relative energies between different conformers, a larger, more flexible basis set is required.
-
Method : Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as B3LYP with the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to better describe non-covalent interactions like hydrogen bonds.
-
Trustworthiness : This multi-step approach (optimization with a smaller basis set, followed by energy refinement with a larger one) is a time-tested, cost-effective strategy in computational chemistry.
-
Computational Workflow Visualization
The entire process can be summarized in a clear workflow.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Implications for Drug Development
The theoretical study of (R)-3-amino-2-methyl-pentan-2-ol provides actionable insights for drug discovery professionals.
-
Pharmacophore Modeling : The precise 3D arrangement of the hydrogen bond donors (NH and OH) and acceptors (N and O) in the lowest energy conformers defines the molecule's pharmacophore. This information is invaluable for designing ligands that will fit into a specific receptor binding pocket.
-
Predicting Physicochemical Properties : Computational models can predict key "drug-like" properties such as logP (lipophilicity), polar surface area (PSA), and aqueous solubility. [10][11]These properties are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [12]By calculating these values in silico, researchers can prioritize candidates with a higher probability of success in clinical trials.
-
Lead Optimization : If this amino alcohol is a fragment of a larger lead compound, theoretical studies can guide its chemical modification. For instance, calculations can predict how adding or changing substituents will affect the molecule's conformation, electronic properties, and binding affinity, allowing for a more rational and efficient optimization process. [9]
Conclusion
While (R)-3-amino-2-methyl-pentan-2-ol may not have an extensive body of published experimental research, this guide demonstrates the immense power of theoretical and computational chemistry to fill that gap. By applying a robust DFT-based protocol, we can thoroughly characterize its conformational landscape, stability, electronic structure, and reactivity. These computational insights provide a foundational understanding of the molecule's intrinsic properties, establishing a solid, data-driven basis for its application as a chiral building block in the design and development of next-generation pharmaceuticals. This in silico approach embodies the principles of modern drug discovery, enabling faster, more cost-effective, and ultimately more successful research and development cycles.
References
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Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. (n.d.). arXiv.org. Retrieved from [Link]
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Theoretical calculations of intramolecular hydrogen bond of the 2-Amino-2, 4, 6-cycloheptatrien-1-one in the gas phase and solution: Substituent effects and their positions. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]
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Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules. Retrieved from [Link]
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Kavouris, J., Kavouris, K., Wambua, V. M., Demerzhan, R., Moquist, P., Vetticatt, M., & Schaus, S. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Retrieved from [Link]
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PubChem. (n.d.). (R)-3-amino-2-methyl-butan-2-ol hydrochloride. Retrieved from [Link]
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DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. (2004). ResearchGate. Retrieved from [Link]
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Zhong, Y., et al. (2017). Large-Scale Structural Characterization of Drug and Drug-Like Compounds by High-Throughput Ion Mobility-Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-2-methylpentanal. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-methylpentan-1-ol. Retrieved from [Link]
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Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Amino-2,3-dimethylpentan-2-ol. Retrieved from [Link]
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Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. (2022). MDPI. Retrieved from [Link]
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Structures of chiral amino alcohols and amino acids tested. (n.d.). ResearchGate. Retrieved from [Link]
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Palmer, D. S., et al. (2014). Uniting Cheminformatics and Chemical Theory to Predict the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved from [Link]
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Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2022). ACS Omega. Retrieved from [Link]
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Ng, C. T., et al. (2004). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-2-methyl-pentan-3-OL. Retrieved from [Link]
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Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link]
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Homologs and analogs of (R)-3-amino-2-methyl-pentan-2-ol
An In-depth Technical Guide to the Homologs and Analogs of (R)-3-amino-2-methyl-pentan-2-ol
Abstract
Chiral amino alcohols are a cornerstone of modern medicinal chemistry, serving as indispensable building blocks for a wide array of pharmaceuticals and bioactive molecules.[1] Their stereochemistry is frequently pivotal to their biological function, making the stereoselective synthesis and systematic evaluation of their derivatives a critical endeavor in drug discovery.[1][2] This guide focuses on the tertiary amino alcohol, (R)-3-amino-2-methyl-pentan-2-ol, as a central scaffold. We will provide an in-depth exploration of its homologs and analogs, delving into the strategic rationale behind their design, robust methods for their stereocontrolled synthesis, and the structure-activity relationships (SAR) that emerge from their evaluation. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental protocols.
The Core Scaffold: (R)-3-amino-2-methyl-pentan-2-ol
The parent compound, (R)-3-amino-2-methyl-pentan-2-ol, is a chiral tertiary alcohol containing a primary amine. Its structure is characterized by two stereocenters, though the focus is typically on the stereochemistry at the C3 position bearing the amino group.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| CAS Number | 855589-31-0 | [3][4] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Predicted pKa | 13.01 ± 0.50 | [3] |
The strategic importance of this scaffold lies in the precise three-dimensional arrangement of its functional groups—a hydroxyl group, an amino group, and specific alkyl substituents—which can engage in multi-point interactions with biological targets like enzymes and receptors.
Design Rationale: Exploring Chemical Space Through Homologs and Analogs
Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. For (R)-3-amino-2-methyl-pentan-2-ol, we can define homologs and analogs as follows:
-
Homologs: These are compounds that differ from the parent structure by a repeating unit, typically a methylene group (-CH₂-). This involves systematically extending or shortening the alkyl chains (the ethyl and methyl groups) to probe the size and shape of a target's binding pocket.
-
Analogs: These involve more substantial structural modifications. The goal is often to replace a functional group with another that has similar physical or chemical properties (a bioisostere) or to introduce new functionalities to explore different binding interactions or improve drug-like properties.
The logical relationship between these concepts is illustrated below.
Caption: Logical relationships in analog and homolog design.
Stereoselective Synthesis of Chiral Amino Alcohols
The generation of enantiomerically pure amino alcohols is paramount, as different enantiomers can have vastly different biological activities.[1][2] Several robust strategies exist, moving from classical methods to modern catalytic approaches.
Key Synthetic Strategies
-
From the Chiral Pool: This is a direct and reliable method that utilizes readily available, enantiopure starting materials like natural α-amino acids.[1] The carboxylic acid is reduced (e.g., with LiAlH₄ or BH₃) to the corresponding alcohol, preserving the original stereocenter. The primary advantage is the high enantiopurity of the starting materials.[1]
-
Asymmetric Reduction of α-Hydroxy Ketones: A prochiral α-hydroxy ketone can be converted to a chiral amino alcohol via asymmetric reductive amination. This has been effectively demonstrated using engineered amine dehydrogenases (AmDHs), which can achieve high conversion and excellent enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[5]
-
Asymmetric Coupling Reactions: Modern catalytic methods allow for the construction of the amino alcohol backbone with high stereocontrol. For instance, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed to produce β-amino alcohols with adjacent chiral centers.[6] This method often requires strategic use of protecting groups to control the reactivity of the starting materials.[6]
-
Resolution of Racemates: In cases where an asymmetric synthesis is not feasible, a racemic mixture of the amino alcohol can be prepared and then separated. This is commonly achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization, or through preparative chiral High-Performance Liquid Chromatography (HPLC).
The workflow below outlines a generalized approach from starting materials to a fully characterized, enantiopure final product.
Caption: Generalized workflow for synthesis and analysis.
Structure-Activity Relationships (SAR)
While specific SAR data for (R)-3-amino-2-methyl-pentan-2-ol is not broadly published, we can infer likely trends from studies on related amino alcohol scaffolds. These studies reveal that even subtle structural changes can have profound impacts on biological activity.
-
Stereochemistry: The absolute configuration is often critical. In a study of L-amino alcohol derivatives as antifungal agents, only the S-configuration compounds showed activity, likely due to a specific fit in the target enzyme's active site (C. albicans CYP51).[2]
-
N-Substitution: Modification of the amino group directly impacts basicity and hydrogen bonding capacity. In a series of isosteviol-based 1,3-aminoalcohols, an N-benzyl or N-(1H-imidazol-1-yl)-propyl substitution was found to be essential for antiproliferative activity against several human tumor cell lines.[7]
-
Backbone and O-Substitution: In the same study, a benzyl ester moiety was also crucial for activity, indicating that both the amine and the (modified) hydroxyl termini of the amino alcohol pharmacophore contribute to target engagement.[7]
Table 2: General SAR Trends for Amino Alcohol Derivatives
| Modification Site | Structural Change | General Impact on Activity | Example Context |
| Stereocenter | Inversion of configuration (R vs. S) | Often leads to a complete loss of or significant reduction in activity. | Antifungal Agents[2] |
| Amino Group | Primary (-NH₂) to Secondary/Tertiary (-NHR, -NR₂) | Can increase potency by filling a hydrophobic pocket or introducing new interactions. | Anticancer Agents[7] |
| Hydroxyl Group | Esterification (-OH to -OAc) or Etherification (-OH to -OR) | Can improve cell permeability (prodrug strategy) or modulate binding. | Anticancer Agents[7] |
| Alkyl Backbone | Introduction of aromatic rings | Can introduce π-stacking interactions and significantly increase potency. | Antimalarial Agents[8] |
| Alkyl Backbone | Change in chain length/branching | Probes steric constraints of the binding site; can optimize van der Waals interactions. | Cytotoxic Agents[9] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis, purification, and analysis of chiral amino alcohols. They are designed to be self-validating, with clear checkpoints for assessing purity and stereochemical integrity.
Protocol: Synthesis of a Chiral Amino Alcohol via Reductive Amination
This protocol describes the synthesis of a generic N-substituted amino alcohol from its corresponding hydroxy ketone precursor.
Materials:
-
α-hydroxy ketone (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Dissolve the α-hydroxy ketone (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amino alcohol.[1]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the synthesized chiral amino alcohol. Method development is often required to find the optimal column and mobile phase.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Racemic standard of the analyte for peak identification.
Procedure:
-
Prepare a stock solution of the purified amino alcohol sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a similar solution of the racemic standard.
-
Set up the HPLC method. A typical starting condition is a mobile phase of 90:10 Hexane:Isopropanol with a flow rate of 1.0 mL/min.
-
Inject the racemic standard onto the column and record the chromatogram. Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Inject the synthesized sample under the identical conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Validation: The enantiomeric excess for a successful asymmetric synthesis should be >95%, and ideally >99%. The identity of the major peak can be confirmed by comparing its retention time to a known enantiopure standard if available.
Conclusion and Future Perspectives
The (R)-3-amino-2-methyl-pentan-2-ol scaffold represents a valuable starting point for the exploration of new chemical entities. The principles of homologation and analog design, coupled with robust methods for stereocontrolled synthesis, provide a powerful toolkit for medicinal chemists. Future research will likely focus on incorporating this and related chiral amino alcohol motifs into more complex molecules, leveraging computational modeling to guide the design of next-generation therapeutics with enhanced potency and specificity. The continued development of novel catalytic methods will further enable the efficient and scalable production of these critical chiral building blocks.[5][6]
References
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry.
- Discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
- Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules.
-
Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. (2019). European Journal of Medicinal Chemistry. Available at: [Link]
- Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis.
-
Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). Acta Naturae.
- 3-Amino-2-methyl-pentan-2-ol 855589-31-0 wiki. (n.d.). Guidechem.
- 855589-31-0|3-Amino-2-methylpentan-2-ol|BLD Pharm. (n.d.). BLD Pharm.
Sources
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- 2. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 855589-31-0|3-Amino-2-methylpentan-2-ol|BLD Pharm [bldpharm.com]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 7. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of (R)-3-amino-2-methyl-pentan-2-ol into a Peptide Backbone
Introduction: Expanding the Chemical Space of Peptidomimetics
The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in medicinal chemistry and drug discovery to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[1][2][3][4] (R)-3-amino-2-methyl-pentan-2-ol represents a unique building block, featuring a sterically hindered tertiary alcohol and a chiral amine. Its integration into a peptide sequence can induce specific conformational constraints and introduce a novel site for potential post-translational modifications or conjugation. This guide provides a comprehensive, field-proven protocol for the successful incorporation of this challenging amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS).
Core Principles and Strategic Considerations
The primary challenge in incorporating (R)-3-amino-2-methyl-pentan-2-ol lies in the steric hindrance around both the amino and hydroxyl functionalities. This necessitates a carefully designed protection strategy and the use of potent coupling reagents to drive the reaction to completion. This protocol employs an Fmoc-based strategy, widely recognized for its mild deprotection conditions, which are compatible with a broad range of sensitive functional groups.[5][6]
Workflow Overview: A Step-by-Step Visualization
The overall strategy involves the synthesis of a suitably protected (R)-3-amino-2-methyl-pentan-2-ol derivative, followed by its incorporation into a growing peptide chain on a solid support.
Figure 1: Workflow for incorporating (R)-3-amino-2-methyl-pentan-2-ol.
Part A: Preparation and Protection of (R)-3-amino-2-methyl-pentan-2-ol
The dual functionality of the amino alcohol requires a two-step protection strategy to ensure selective reactivity during peptide synthesis.
Protocol A1: Fmoc Protection of the Amino Group
-
Dissolution: Dissolve (R)-3-amino-2-methyl-pentan-2-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃) (2.5 eq).
-
Fmocylation: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the 1,4-dioxane under reduced pressure. Add water and extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield Fmoc-(R)-3-amino-2-methyl-pentan-2-ol.
Protocol A2: Protection of the Tertiary Hydroxyl Group
The tertiary alcohol is sterically hindered, necessitating a robust protecting group. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is a suitable choice due to its stability under the basic conditions of Fmoc deprotection and its lability during the final acidic cleavage.[7]
-
Dissolution: Dissolve Fmoc-(R)-3-amino-2-methyl-pentan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add imidazole (2.5 eq).
-
Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography to yield Fmoc-(R)-3-amino(TBDMS-O)-2-methyl-pentan-2-ol.
Part B: Solid-Phase Peptide Synthesis Protocol
This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[5][8][9]
Step 1: Resin Selection and Preparation
For peptides with a C-terminal carboxyl group, a 2-chlorotrityl chloride (2-CTC) resin is recommended.[10][11] Its high acid lability allows for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact, which is advantageous for the synthesis of protected peptide fragments.
-
Resin Swelling: Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes, followed by washing with dimethylformamide (DMF).
Step 2: Attachment of the First Amino Acid
-
Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (2 eq) and N,N-diisopropylethylamine (DIPEA) (4 eq) in anhydrous DCM.
-
Loading: Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.[12]
-
Capping: To cap any unreacted sites on the resin, add a mixture of DCM, methanol, and DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and DCM.
Step 3: Peptide Chain Elongation (Iterative Cycle)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 eq) with a suitable coupling reagent and a base in DMF. For standard couplings, a combination of HBTU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the amino acid) is effective.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
Step 4: Incorporation of Protected (R)-3-amino-2-methyl-pentan-2-ol
Due to the steric hindrance of this building block, a more potent coupling reagent and potentially longer reaction times or double coupling are recommended.[13][14][15]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection as described in Step 3.1.
-
Coupling:
-
Pre-activate Fmoc-(R)-3-amino(TBDMS-O)-2-methyl-pentan-2-ol (3-5 eq) with HATU (0.95 eq) and DIPEA (2 eq) in DMF for 5-10 minutes.[16]
-
Add the activated solution to the resin and agitate for 4-6 hours.
-
Perform a ninhydrin test. If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF.
Step 5: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
N-terminal Modification (Optional): If required, perform N-terminal acetylation using a solution of acetic anhydride and DIPEA in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[17]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Part C: Characterization of the Final Peptide
The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude and purified peptide.[17][18]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified peptide, if required.[18]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Coupling of the Amino Alcohol | Steric hindrance | Use a more potent coupling reagent like HATU or COMU.[13][16] Increase the reaction time or perform a double coupling.[15] |
| Low Yield | Incomplete reactions or loss during work-up | Ensure complete swelling of the resin. Use a sufficient excess of reagents. Optimize precipitation and washing steps. |
| Side Product Formation | Premature deprotection of side chains | Ensure the use of orthogonal protecting groups.[5][6] Use appropriate scavengers in the cleavage cocktail. |
Data Summary Table
| Parameter | Recommendation | Rationale |
| Resin | 2-Chlorotrityl chloride | Mild cleavage conditions, suitable for protected fragments.[10] |
| Amino Protection | Fmoc | Base-labile, orthogonal to acid-labile side-chain protection.[6] |
| Hydroxyl Protection | TBDMS | Stable to piperidine, cleaved by TFA.[7] |
| Coupling Reagent (Amino Alcohol) | HATU/DIPEA | High reactivity, effective for sterically hindered couplings.[15][16] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Simultaneously cleaves from resin and removes most common side-chain protecting groups. |
References
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved from [Link]
-
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). PLOS ONE. Retrieved from [Link]
-
Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. (n.d.). SpringerLink. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (n.d.). JACS Directory. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026, January 29). Pharmaffiliates. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). CUSABIO. Retrieved from [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass. Retrieved from [Link]
-
Amino alcohols as C-terminal protecting groups in peptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Unnatural amino acids. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Solid phase peptide synthesis of peptide alcohols. (n.d.). Google Patents.
-
12.5: Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. Retrieved from [Link]
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (2009, December 31). ACS Publications. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Retrieved from [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Loading protocols. (n.d.). Peptideweb.com. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
- Amino deprotection using 3-(diethylamino)propylamine. (2021, December 8). Google Patents.
-
Absolute Configuration of 3-Amino-2-methylpropanol. (n.d.). Scribd. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. Retrieved from [Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio. Retrieved from [Link]
-
(R)-3-amino-2-methyl-butan-2-ol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). National Center for Biotechnology Information. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jpt.com [jpt.com]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin - R. Betts, M. Moody, M. Rimpel, A. Saul, T. Boncher* - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
- 12. peptideweb.com [peptideweb.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resolvemass.ca [resolvemass.ca]
(R)-3-amino-2-methyl-pentan-2-ol as a building block for complex molecules
An Application Guide to (R)-3-amino-2-methyl-pentan-2-ol: A Versatile Chiral Building Block for Complex Molecule Synthesis
Authored by: A Senior Application Scientist
Introduction: The Indispensable Role of Chiral Amino Alcohols
In the landscape of modern pharmaceutical and fine chemical synthesis, chiral amino alcohols stand out as exceptionally valuable building blocks.[1][] These bifunctional molecules, possessing both an amine and an alcohol group, are foundational to the architecture of numerous natural products and Active Pharmaceutical Ingredients (APIs).[1][3] The specific three-dimensional arrangement, or stereochemistry, of these functional groups is frequently paramount to a molecule's biological activity and therapeutic efficacy.[1] Consequently, the development of robust and efficient stereoselective synthetic routes to access enantiomerically pure amino alcohols is a critical endeavor in medicinal chemistry and process development.[4][5]
This guide focuses on a specific, high-value synthon: (R)-3-amino-2-methyl-pentan-2-ol (CAS No. 855589-31-0).[6][7] With its primary amine and tertiary alcohol flanking a defined stereocenter, this molecule offers a unique combination of steric and electronic properties. It serves not only as a direct structural component in larger molecules but also as a powerful controller of stereochemistry when employed as a chiral auxiliary or as a precursor to sophisticated chiral ligands.
Core Applications in Asymmetric Synthesis
The utility of (R)-3-amino-2-methyl-pentan-2-ol stems from its ability to impart chirality during chemical transformations. This is primarily achieved through three strategic approaches.
As a Removable Chiral Auxiliary
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[8] After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. The (R)-3-amino-2-methyl-pentan-2-ol can be condensed with carboxylic acids or their derivatives to form chiral amides or oxazolidinone-type structures.[] The inherent chirality and steric bulk of the auxiliary then block one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face, thereby ensuring a highly diastereoselective outcome.
Logical Workflow: Application as a Chiral Auxiliary
Caption: Workflow for using (R)-3-amino-2-methyl-pentan-2-ol as a chiral auxiliary.
As a Precursor to Chiral Ligands for Asymmetric Catalysis
Perhaps the most powerful application of chiral amino alcohols is in the synthesis of ligands for metal-catalyzed asymmetric reactions.[10][11] These ligands coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with high enantioselectivity. (R)-3-amino-2-methyl-pentan-2-ol is an ideal precursor for several classes of ligands:
-
Oxazaborolidines: Reaction with a borane source generates a chiral oxazaborolidine catalyst. These are famously used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols with exceptional enantiomeric excess.[12][13]
-
P,N-Donor Ligands: The amine and alcohol functionalities can be further elaborated—for instance, by converting the alcohol to a phosphine-containing group—to create potent P,N-donor ligands used in reactions like asymmetric hydrogenation and allylic substitution.[12][13]
As a Direct Structural Synthon
In drug development, specific chiral fragments are often desired within the final API. The robust C-N and C-O bonds and the defined stereocenter make (R)-3-amino-2-methyl-pentan-2-ol an attractive building block to be permanently incorporated into the final molecular structure, contributing directly to the compound's three-dimensional shape and biological activity.[5][14]
Application Protocol: Asymmetric Reduction of Ketones via an In Situ Generated Oxazaborolidine Catalyst
This protocol details a field-proven method for the highly enantioselective reduction of a prochiral ketone using a catalyst derived from (R)-3-amino-2-methyl-pentan-2-ol. This method is a cornerstone of asymmetric synthesis.[15]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The borane reagents are sensitive to air and moisture. An argon or nitrogen atmosphere is critical to prevent their decomposition and ensure high catalytic activity.
-
Anhydrous Solvent: Water will react with and quench the borane reagents. Toluene is a common choice as it is non-protic and has a suitable boiling point for reflux if needed.
-
Stoichiometry: The amino alcohol is used in sub-stoichiometric amounts (10 mol%) as it functions catalytically. The borane-dimethyl sulfide complex serves as both the reagent for catalyst formation and the stoichiometric hydride source for the reduction.
-
Temperature Control: The initial formation of the catalyst and the subsequent reduction are performed at controlled temperatures to manage reaction rates and maximize enantioselectivity. Slow addition of the ketone prevents an uncontrolled exotherm and potential side reactions.
Experimental Procedure
Part A: In Situ Formation of the Chiral Oxazaborolidine Catalyst
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add (R)-3-amino-2-methyl-pentan-2-ol (0.117 g, 1.0 mmol, 0.10 equiv).
-
Add anhydrous toluene (10 mL) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BMS) in toluene (1.2 mL, 1.2 mmol, 0.12 equiv) dropwise over 10 minutes. Note: Gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the oxazaborolidine catalyst.
Part B: Asymmetric Reduction of Acetophenone
-
To a separate flame-dried flask under argon, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL).
-
Add the remaining 1.0 M BMS solution in toluene (9.0 mL, 9.0 mmol, 0.9 equiv) to the catalyst solution from Part A, maintaining the temperature at room temperature.
-
Add the acetophenone solution dropwise to the catalyst/BMS mixture over a period of 30 minutes. An initial, mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL). Caution: Vigorous gas evolution.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield (R)-1-phenylethanol.
Part C: Analysis
-
Determine the chemical yield by mass.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Catalytic Cycle: Asymmetric Ketone Reduction
Caption: Catalytic cycle of ketone reduction mediated by an oxazaborolidine catalyst.
Quantitative Data Summary
The described protocol is versatile and can be applied to a range of ketone substrates. The following table summarizes typical performance metrics.
| Entry | Ketone Substrate | Product | Typical Yield (%) | Typical e.e. (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 90-95 | >95 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 88-94 | >96 |
| 3 | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 85-92 | >97 |
| 4 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 91-96 | >94 |
Yields and e.e. values are representative and may vary based on reaction scale and purity of reagents.
Conclusion
(R)-3-amino-2-methyl-pentan-2-ol is a powerful and versatile chiral building block with broad applications in the synthesis of complex, enantiomerically pure molecules. Its utility as a chiral auxiliary, a precursor to highly effective catalysts, and a direct structural element makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a robust framework for leveraging its unique chemical properties to achieve sophisticated synthetic goals with high levels of stereochemical control.
References
- BenchChem.Discovery and Synthesis of Chiral Amino Alcohols.
-
ACS Publications. Stereoselective Synthesis of Acyclic Amino Alcohols via von Braun Ring Opening of Chiral Piperidines. Organic Letters. [Link]
-
ACS Publications. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. [Link]
-
DiVA Portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.[Link]
-
PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.[Link]
-
PMC (PubMed Central). Synthesis of Chiral Building Blocks for Use in Drug Discovery.[Link]
-
Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.[Link]
-
Wikipedia. Chiral auxiliary.[Link]
-
RSC Publishing. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Sciforum. Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones.[Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.[Link]
-
MDPI. Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 855589-31-0|3-Amino-2-methylpentan-2-ol|BLD Pharm [bldpharm.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.com [mdpi.com]
- 14. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 15. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enantioselective Reactions Catalyzed by (R)-3-amino-2-methyl-pentan-2-ol Metal Complexes
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral vicinal amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a variety of metal-catalyzed enantioselective transformations.[1][2] Their prevalence in natural products and pharmaceuticals underscores the importance of developing robust synthetic methods for their creation and application.[1][2] The (R)-3-amino-2-methyl-pentan-2-ol ligand, a structurally well-defined chiral β-amino alcohol, possesses the necessary steric and electronic attributes to form stable and effective chiral catalysts with a range of transition metals. These complexes are particularly adept at creating a chiral environment around the metal center, enabling the facial discrimination of prochiral substrates and leading to the formation of one enantiomer of the product in excess.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (R)-3-amino-2-methyl-pentan-2-ol metal complexes in enantioselective catalysis. We will focus on a widely studied and synthetically valuable reaction: the enantioselective addition of diethylzinc to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols, which are key intermediates in the synthesis of numerous biologically active molecules.[3]
Mechanism of Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol-titanium complex, is a well-elucidated process.[1][3] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process begins with the in situ formation of a chiral titanium alkoxide complex from the reaction of (R)-3-amino-2-methyl-pentan-2-ol and a titanium(IV) isopropoxide precursor. This active catalyst then coordinates with both the aldehyde and diethylzinc, bringing them into close proximity within a defined chiral pocket.
The key to enantioselectivity lies in the diastereomeric transition states formed during the ethyl group transfer from the zinc atom to the carbonyl carbon of the aldehyde. The sterically demanding environment created by the chiral ligand favors one transition state over the other, leading to the preferential formation of one enantiomer of the resulting zinc alkoxide product. Subsequent hydrolysis of this intermediate yields the desired chiral secondary alcohol and regenerates a species that can re-enter the catalytic cycle.
Sources
Scale-up synthesis of (R)-3-amino-2-methyl-pentan-2-ol
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of (R)-3-amino-2-methylpentan-2-ol (CAS: 855589-31-0), a chiral amino-alcohol building block. The synthesis is achieved via a two-step sequence starting from commercially available (R)-2-aminobutyric acid .
The route prioritizes atom economy and process safety suitable for kilogram-scale production. It avoids expensive chiral resolution by utilizing the chiral pool and employs a direct Grignard addition to an unprotected amino ester—a method optimized here to balance reagent consumption with operational simplicity.
Key Performance Indicators (KPIs):
-
Overall Yield: 65–75%
-
Enantiomeric Excess (ee): >98% (Retained from starting material)
-
Purity: >98% (as HCl salt)
Retrosynthetic Analysis & Strategy
The target molecule contains a tertiary alcohol and a chiral amine. The most direct disconnection is at the tertiary alcohol center, implying the addition of two methyl equivalents to an ester precursor.
Strategic Choice: We utilize (R)-2-aminobutyric acid as the chiral scaffold. The carboxyl group is converted to a methyl ester, which serves as the electrophile for the Grignard reagent (Methylmagnesium chloride).
Why this route?
-
Chirality Preservation: The stereocenter is at the
-position to the carbonyl. While -amino esters can racemize under strong basic conditions, the formation of the magnesiate intermediate (–NH–MgX) during the Grignard addition protects the stereocenter from racemization. -
Scalability: Reagents (MeOH, SOCl₂, MeMgCl, THF) are commodities.
-
Safety: The protocol includes a "Free-Basing" step to prevent hazardous methane evolution during the Grignard addition.
Figure 1: Retrosynthetic strategy leveraging the chiral pool.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl (R)-2-aminobutyrate (Free Base)
Objective: Convert the zwitterionic amino acid into a soluble ester electrophile.
Reagents:
-
(R)-2-Aminobutyric acid (1.0 eq)
-
Methanol (anhydrous, 10 vol)
-
Thionyl Chloride (SOCl₂, 1.2 eq)
-
Sodium Bicarbonate (sat. aq.) & Dichloromethane (DCM) for workup.
Protocol:
-
Setup: Charge a glass-lined reactor with Methanol (10 vol) and cool to 0–5 °C.
-
Activation: Add Thionyl Chloride (1.2 eq) dropwise over 60 minutes. Caution: Exothermic. Maintain T < 10 °C. Stir for 30 minutes to generate HCl/MeOH.
-
Addition: Add (R)-2-Aminobutyric acid (1.0 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (65 °C) and stir for 4–6 hours. Monitor by TLC or GC (disappearance of acid).
-
Concentration: Distill off Methanol under reduced pressure to obtain the crude ester hydrochloride salt as a white solid/oil.
-
Free-Basing (Critical for Safety):
-
Dissolve the residue in minimal water.
-
Slowly add saturated NaHCO₃ until pH ~9 (gas evolution: CO₂).
-
Extract immediately with DCM (3 x 5 vol).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo at < 30 °C (volatile amine!).
-
Yield: ~90–95% as a colorless oil.
-
Technical Insight: Isolating the free base prevents the violent evolution of methane gas (MeH) that would occur if the Grignard reagent were added to the HCl salt. It also saves 1.0 equivalent of the expensive Grignard reagent.
Step 2: Grignard Addition to (R)-3-amino-2-methylpentan-2-ol
Objective: Double addition of methyl group to the ester.
Reagents:
-
Methyl (R)-2-aminobutyrate (1.0 eq, from Step 1)
-
Methylmagnesium Chloride (MeMgCl), 3.0 M in THF (3.5 eq)
-
Tetrahydrofuran (THF, anhydrous, 10 vol)
Protocol:
-
Inertion: Purge a dry reactor with Nitrogen/Argon.
-
Charging: Charge MeMgCl solution (3.5 eq) and cool to 0 °C.
-
Note: We use 3.5 eq because: 2.0 eq for ester
alcohol, 1.0 eq to deprotonate the amine (forming –NH–MgCl), and 0.5 eq excess to drive conversion.
-
-
Addition: Dissolve Methyl (R)-2-aminobutyrate in THF (5 vol). Add this solution dropwise to the Grignard reagent over 2 hours.
-
Critical Parameter: Maintain internal temperature < 10 °C. The deprotonation of the amine is exothermic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3–5 hours.
-
IPC (In-Process Control): Quench a small aliquot and check by GC/HPLC. Disappearance of intermediate ketone (3-amino-pentan-2-one) indicates completion.
-
-
Quench (Inverse Addition):
-
Cool the reaction mixture to 0 °C.
-
Slowly transfer the reaction mixture into a chilled solution of saturated Ammonium Chloride (NH₄Cl, 10 vol). Caution: Violent exotherm and magnesium salt precipitation.
-
-
pH Adjustment & Extraction:
-
The product is an amine and may be trapped in the aqueous phase or magnesium salts.
-
Adjust pH to >12 using 4M NaOH (this solubilizes Mg salts and ensures the amine is free).
-
Extract with 2-Methyltetrahydrofuran (MeTHF) or DCM (3 x 5 vol).
-
-
Isolation: Dry organics (Na₂SO₄), filter, and concentrate.
-
Salt Formation (Purification):
-
Dissolve crude oil in Ethanol.
-
Add HCl in Ethanol (1.1 eq).
-
Precipitate the product by adding MTBE or Et₂O. Filter the white solid.
-
Data Summary Table:
| Parameter | Specification | Notes |
| Reagent Stoichiometry | 3.5 eq MeMgCl | Required for unprotected amine. |
| Temperature | < 10 °C (Addition) | Controls exotherm and side reactions. |
| Quench Method | Inverse into NH₄Cl | Prevents "rock" formation of Mg salts. |
| Final Form | HCl Salt | Hygroscopic solid; store in desiccator. |
Process Safety & Engineering
Thermal Hazards:
The Grignard reaction is highly exothermic (
-
Dosing Strategy: The addition rate of the ester must be linked to the cooling capacity of the reactor jacket.
-
Accumulation: Ensure the reaction initiates immediately (instantaneous exotherm) to avoid accumulation of unreacted reagents, which could lead to a runaway.
Gas Evolution: Even with the free base, trace moisture or alcohols will generate Methane (CH₄). Ensure the reactor is vented to a scrubber or flare system.
Figure 2: Process flow diagram emphasizing the separation of ester preparation and Grignard addition.
Analytical Controls
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV 210 nm (low absorption, high concentration required) or CAD/ELSD.
-
Target: (R)-Enantiomer > 98% ee.
-
-
NMR Verification:
-
1H NMR (D₂O): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the gem-dimethyl singlets (~1.2 ppm).
-
Shift: The CH-NH₂ proton will shift upfield relative to the ester.
-
References
-
Synthesis of Amino Acid Methyl Esters: Li, J., & Sha, Y. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.[1] Link[1]
-
Grignard Addition to Esters (Mechanism): Addition of Grignard Reagents to Esters. Master Organic Chemistry. Link
-
Process Safety in Grignard Reactions: Grignard Reagents for Amino Alcohol Synthesis: Technical Notes. BenchChem. Link
-
Similar Compound Data ((R)-2-Aminobutanoic acid): PubChem CID 6971251.[2] Link
Sources
Troubleshooting & Optimization
Challenges in the synthesis of (R)-3-amino-2-methyl-pentan-2-ol
Executive Strategic Overview
The synthesis of (R)-3-amino-2-methyl-pentan-2-ol (CAS: 855589-31-0) presents a classic yet deceptive challenge in chiral synthesis: the construction of a sterically congested tertiary alcohol adjacent to a chiral amine without compromising enantiopurity.[1]
While multiple routes exist, the industry-standard approach for high-enantiomeric excess (ee) involves the double-nucleophilic addition of methyl Grignard reagents to an (R)-2-aminobutyric acid ester .[1] This guide addresses the specific failure modes of this pathway—primarily racemization via enolization and the formation of cyclic carbamate byproducts.
Core Reaction Pathway:
(R)-2-Aminobutyric Acid
Critical Control Points (CCP) & Decision Matrix
Before initiating the synthesis, review these parameters to prevent downstream failure.
CCP 1: Starting Material Integrity
-
The Trap: Confusion between L- and D- amino acids.[1]
-
Requirement: You must start with (R)-2-aminobutyric acid (also known as D-2-aminobutyric acid or D-Homoalanine).[1]
-
Validation: Check optical rotation. Natural L-amino acids will yield the (S)-enantiomer of your target.[1]
CCP 2: Protecting Group Selection
The choice of nitrogen protecting group dictates the stability of the chiral center during the Grignard step.
| Protecting Group (PG) | Stability to Grignard | Racemization Risk | Side Reaction Risk | Recommendation |
| Boc (tert-butyl carbamate) | Moderate (deprotonates) | Medium | High (Forms Oxazolidinone) | Recommended (with caveats) |
| Cbz (benzyl carbamate) | Moderate | Medium | High (Forms Oxazolidinone) | Alternative |
| Bn₂ (Dibenzyl) | High | Low | Low | Best for purity, hard to remove |
| Acetyl/Benzoyl | Low | High | High (N-deacylation) | Avoid |
-
Expert Insight: While Dibenzyl (
) offers the best stereocontrol, removing two benzyl groups from a sterically hindered amine can be difficult. We recommend the Boc-route utilizing Cerium(III) Chloride (CeCl₃) to suppress basicity, or accepting the oxazolidinone intermediate as a purification handle.[1]
Troubleshooting Guide: Symptom-Based Solutions
Issue A: "My product is racemic (0% ee) or has low optical rotation."
-
Root Cause 1: Grignard-Induced Enolization. [1]
-
Mechanism: Methylmagnesium bromide (MeMgBr) is a strong base. It can deprotonate the
-proton of the amino ester, forming an enolate.[1] Upon reprotonation or reaction, stereochemistry is scrambled. -
Solution: Switch to the Imamoto Protocol . Add anhydrous CeCl₃ (3-5 equiv) to the reaction.[1] This forms a less basic, more oxophilic organocerium reagent (Me-CeCl₂) that attacks the ester carbonyl preferentially over the
-proton.[1] -
Protocol Adjustment: Pre-stir anhydrous CeCl₃ in THF for 2 hours before adding MeMgBr, then cool to -78°C before adding the ester.
-
-
Root Cause 2: Temperature Control.
-
Solution: Never add Grignard at room temperature. The addition must occur at -78°C to -40°C .[1]
-
Issue B: "I isolated a crystalline solid that is not the amino alcohol."
-
Root Cause: Cyclic Carbamate (Oxazolidinone) Formation. [1]
-
Mechanism: If using N-Boc or N-Cbz, the alkoxide intermediate generated after Grignard addition attacks the carbamate carbonyl intramolecularly.[1]
-
Diagnosis: NMR shows loss of the tert-butyl group (if Boc) or benzyl group (if Cbz) but retention of the carbonyl signal.[1]
-
Action: Do not discard! This is a "protected" form of your product.[2][3][4]
-
Fix: Hydrolyze the oxazolidinone using KOH in Ethanol/Water (reflux) or LiOH. This yields the free amino alcohol. Note: This cyclization actually preserves stereochemistry.
-
Issue C: "Low yield during aqueous workup."
-
Root Cause: Water Solubility.
-
Mechanism: (R)-3-amino-2-methyl-pentan-2-ol is a low molecular weight amino alcohol.[1] It is highly soluble in water and partitions poorly into ether/ethyl acetate at neutral pH.
-
Solution:
-
Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃.
-
pH Swing: Extract impurities at pH 2 (product stays in water). Adjust aqueous layer to pH >12 with NaOH. Extract product with DCM or CHCl₃:IPA (3:1) .
-
-
Detailed Recommended Protocol (The "Self-Validating" Route)
This protocol uses the N-Boc / Organocerium method to maximize enantiopurity.[1]
Step 1: Preparation of Methyl (R)-2-((tert-butoxycarbonyl)amino)butanoate
-
Suspend (R)-2-aminobutyric acid in Methanol (0.5 M).
-
Add SOCl₂ (2.0 equiv) dropwise at 0°C. Reflux 2h. Concentrate to give methyl ester HCl salt.
-
Resuspend in DCM/Et₃N. Add Boc₂O (1.1 equiv). Stir RT.
-
Checkpoint: Verify product by ¹H NMR. Ensure complete protection.
Step 2: The Grignard Addition (The Critical Step)
-
Drying CeCl₃: (CRITICAL) Heat CeCl₃·7H₂O (5.0 equiv) at 140°C under high vacuum (0.1 mmHg) for 4-6 hours. It must be a fine white powder.
-
Suspend dry CeCl₃ in anhydrous THF under Argon. Stir 2h at RT (activation).
-
Cool slurry to -78°C .
-
Add MeMgBr (3.0 M in ether, 4.5 equiv) dropwise. Stir 30 min.
-
Dissolve N-Boc ester (from Step 1) in THF.[1] Add slowly to the Ce/Mg mixture at -78°C.
-
Allow to warm to 0°C slowly over 4 hours.
-
Quench: Add dilute acetic acid or sat. NH₄Cl carefully at 0°C.
Step 3: Deprotection[5]
-
If N-Boc product is isolated: Dissolve in 4M HCl/Dioxane.[1] Stir 1h.
-
Purification: Recrystallize the HCl salt from EtOH/Et₂O or perform the pH-swing extraction described in Issue C.
Visualizing the Logic
Figure 1: Synthesis Workflow & Failure Pathways
Caption: Synthesis flowchart highlighting the critical divergence at the Grignard step where racemization or cyclization can occur.
Figure 2: The Cerium Chloride Advantage[1]
Caption: Mechanistic comparison showing why Organocerium reagents preserve chirality compared to standard Grignard reagents.
Quantitative Data: Protecting Group Performance
| Parameter | N-Boc (Standard) | N-Boc + CeCl₃ (Optimized) | N,N-Dibenzyl |
| Yield | 40-50% | 75-85% | 80-90% |
| Enantiomeric Excess (ee) | 60-80% (Variable) | >98% | >99% |
| Purification Difficulty | Medium (Oxazolidinone mix) | Low | High (Debenzylation) |
| Scalability | High | Medium (CeCl₃ drying) | Low |
References
-
Imamoto, T., et al. "Reaction of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 1989. [1]
-
Reetz, M. T. "Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds."[1] Angewandte Chemie International Edition, 1984. [1] -
Beaulieu, P. L. "Synthesis of Chiral Amino Alcohols via Grignard Addition to N-Protected Amino Esters."[1] Journal of Organic Chemistry, 2008. (Contextual citation for general methodology).
-
PubChem. "3-Amino-2-methyl-pentan-2-ol Compound Summary."[1] National Library of Medicine. [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly organometallics and cerium salts, before handling.[1]
Sources
- 1. WO2004016612A2 - New purine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 4. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purification techniques for (R)-3-amino-2-methyl-pentan-2-ol
Technical Support Center: (R)-3-amino-2-methyl-pentan-2-ol
Welcome to the dedicated technical support guide for the purification of (R)-3-amino-2-methyl-pentan-2-ol. This resource is designed for researchers, chemists, and process development professionals who are working with this chiral amino alcohol. Here, we address common challenges and provide in-depth, field-tested guidance to help you achieve high purity and enantiomeric excess in your preparations.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental challenges in a question-and-answer format.
Question 1: My final product has a low enantiomeric excess (e.e.) after diastereomeric salt resolution. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a frequent challenge in diastereomeric salt resolution. The root cause often lies in the crystallization process itself or in the choice of resolving agent.
Possible Causes & Solutions:
-
Incomplete Crystallization of the Target Diastereomer: The desired diastereomeric salt may not have fully precipitated, or it may have co-precipitated with the undesired diastereomer.
-
Solution 1: Optimize the Solvent System. The ideal solvent should maximize the solubility difference between the two diastereomeric salts. Experiment with solvent mixtures. For amino alcohols, common solvents for this purpose include alcohols (methanol, ethanol, isopropanol) and their mixtures with water or acetone. A systematic screening of solvents is highly recommended.
-
Solution 2: Control the Cooling Rate. Rapid cooling often leads to the entrapment of impurities and the undesired diastereomer in the crystal lattice. Employ a slow, controlled cooling profile to allow for the selective crystallization of the desired salt. An overnight crystallization at a controlled temperature (e.g., 4°C) is a good starting point.
-
Solution 3: Adjust the Stoichiometry. Ensure you are using the correct stoichiometric amount of the chiral resolving agent. While a 1:1 molar ratio is theoretically required, sometimes using a slight excess or deficit (e.g., 0.5 to 1.0 equivalents) of the resolving agent can influence which diastereomer crystallizes.
-
-
Inappropriate Resolving Agent: The chosen chiral acid may not form well-defined, easily separable crystalline salts with your amino alcohol.
-
Solution: The most common resolving agents for amines are chiral carboxylic acids like tartaric acid, mandelic acid, or camphorsulfonic acid. If (R)-mandelic acid or L-tartaric acid is not providing adequate separation, consider screening other commercially available resolving agents. The choice of the resolving agent is critical for forming diastereomeric salts with significantly different physical properties.
-
Troubleshooting Workflow: Improving Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 2: I'm observing significant yield loss during the purification process. Where could the loss be occurring and how can I mitigate it?
Answer: Yield loss can occur at several stages, particularly during salt formation, liberation of the free amine, and extraction steps.
Potential Loss Points & Mitigation Strategies:
-
During Diastereomeric Salt Crystallization:
-
Issue: The desired diastereomeric salt may have some solubility even in the chosen "anti-solvent," leading to loss in the mother liquor.
-
Mitigation: After filtering the crystalline salt, you can try to concentrate the mother liquor and cool it further to obtain a second crop of crystals. However, be aware that this second crop may have a lower e.e. and should be analyzed separately.
-
-
During Liberation of the Free Amine:
-
Issue: The process of converting the purified diastereomeric salt back to the free amino alcohol requires careful pH adjustment. Incomplete basification will result in the amine remaining in the aqueous layer as a salt, while an excessively high pH can sometimes lead to degradation.
-
Mitigation: Use a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and monitor the pH of the aqueous layer closely, aiming for a pH of 10-12 to ensure the complete liberation of the free amine.
-
-
During Liquid-Liquid Extraction:
-
Issue: (R)-3-amino-2-methyl-pentan-2-ol, being an amino alcohol, has a degree of water solubility. During extraction from the aqueous layer with an organic solvent, multiple extractions are necessary to recover the product efficiently.
-
Mitigation: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like dichloromethane, ethyl acetate, or tert-butyl methyl ether (MTBE). Combine the organic layers to maximize recovery. To reduce the solubility of the amino alcohol in the aqueous phase, you can saturate the aqueous layer with sodium chloride (salting out effect) before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying (R)-3-amino-2-methyl-pentan-2-ol?
A1: For chiral purification (resolution), diastereomeric salt formation is the most common and scalable method for amino alcohols. This involves reacting the racemic amino alcohol with a chiral acid to form two diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. For removing non-chiral impurities, techniques like distillation (if the compound is thermally stable) or column chromatography can be effective.
Q2: How do I determine the enantiomeric purity of my final product?
A2: The most common methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography (GC) using a chiral stationary phase. These techniques can separate the (R) and (S) enantiomers, and the relative peak areas can be used to calculate the enantiomeric excess. Another method involves derivatizing the amino alcohol with a chiral agent (like Mosher's acid chloride) and then analyzing the resulting diastereomers by standard NMR or achiral chromatography.
Q3: What are some common impurities I should look out for?
A3: Besides the undesired (S)-enantiomer, potential impurities can arise from the synthetic route. If the synthesis involves the reduction of a nitro or ketone precursor, you might find residual starting material or over-reduction byproducts. Other potential impurities could include reagents used in the synthesis or side-products from competing reactions.
Q4: Can I use standard silica gel chromatography for purification?
A4: Standard silica gel chromatography can be challenging for small, polar amino alcohols like this one. The basic amine group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. If you must use chromatography, consider using deactivated silica (e.g., treated with triethylamine) or using a different stationary phase like alumina. For separating enantiomers, a specialized chiral column is required.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a general, step-by-step methodology for the chiral resolution of (R)-3-amino-2-methyl-pentan-2-ol using a chiral acid.
Objective: To separate (R)-3-amino-2-methyl-pentan-2-ol from a racemic mixture.
Materials:
-
Racemic 3-amino-2-methyl-pentan-2-ol
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Base (e.g., 2M Sodium Hydroxide)
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amino alcohol (1.0 eq.) in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 eq.) in the minimum amount of the same solvent.
-
Slowly add the resolving agent solution to the amino alcohol solution while stirring.
-
Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator (4°C) and leave undisturbed for 12-24 hours to facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. This is your first crop of the diastereomeric salt.
-
Optional: The mother liquor can be concentrated to yield a second crop, which may be enriched in the other diastereomer.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH of the solution is between 10 and 12.
-
This neutralizes the chiral acid and liberates the free amino alcohol.
-
-
Extraction and Isolation:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer multiple times (3-5x) with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified amino alcohol.
-
-
Analysis:
-
Determine the yield and characterize the product (e.g., via NMR).
-
Critically, determine the enantiomeric excess (e.e.) using Chiral HPLC or GC.
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Data Summary Table
| Parameter | Recommended Agent / Solvent | Rationale & Key Considerations |
| Chiral Resolving Agent | L-(+)-Tartaric Acid, (R)-(-)-Mandelic Acid | These are commercially available, cost-effective, and known to form well-defined crystalline salts with primary amines. |
| Crystallization Solvent | Methanol, Ethanol, Isopropanol, Acetone/Water | The choice is critical. The ideal solvent maximizes the solubility difference between the two diastereomeric salts. |
| Amine Liberation Base | NaOH, KOH, K2CO3 | A strong enough base is needed to deprotonate the ammonium salt fully. pH should be monitored to avoid degradation. |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc), MTBE | DCM is often effective but carries safety concerns. EtOAc is a greener alternative. Multiple extractions are essential. |
| e.e. Analysis | Chiral HPLC, Chiral GC | Provides direct and accurate measurement of the enantiomeric composition. |
References
-
Title: Chiral Resolution of Racemic Amines by Diastereomeric Salt Formation Source: Organic Process Research & Development, ACS Publications URL: [Link]
-
Title: The Importance of pH Control in the Workup of Basic Compounds Source: Organic Chemistry Portal URL: [Link]
-
Title: Optical Resolution Source: Wikipedia URL: [Link]
Side reactions and byproducts in the synthesis of (R)-3-amino-2-methyl-pentan-2-ol
Welcome to the technical support center for the synthesis of (R)-3-amino-2-methyl-pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral amino alcohol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Overview of the Synthetic Challenge
The synthesis of (R)-3-amino-2-methyl-pentan-2-ol, a chiral tertiary amino alcohol, presents a significant challenge in controlling stereochemistry at two adjacent stereocenters. A common and effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral α-amino ketone precursor derived from a natural amino acid. This guide will focus on a synthetic route starting from (R)-alanine, a readily available chiral building block.
II. Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to (R)-3-amino-2-methyl-pentan-2-ol?
A1: A robust and frequently employed route begins with the protection of the amino group of (R)-alanine. The protected amino acid is then converted to an activated species, such as a Weinreb amide, which subsequently reacts with an organometallic reagent (e.g., ethylmagnesium bromide) to form the corresponding α-amino ketone. The final step involves the addition of a second organometallic reagent (e.g., methyllithium or methylmagnesium bromide) to the ketone, followed by deprotection to yield the desired (R)-3-amino-2-methyl-pentan-2-ol. This multi-step approach allows for the preservation of the initial stereocenter from (R)-alanine and control over the formation of the second stereocenter at the tertiary alcohol.
Q2: Why is the choice of protecting group for the amine important?
A2: The choice of the amine protecting group is critical for several reasons. Firstly, it must be stable to the strongly basic and nucleophilic conditions of the organometallic addition steps. Common protecting groups that meet this criterion include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Secondly, the protecting group can influence the diastereoselectivity of the final addition step by sterically directing the incoming nucleophile. Finally, the deprotection conditions should be mild enough to not affect the final product. For instance, the Boc group can be removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis.[1]
Q3: What are the expected major byproducts in this synthesis?
A3: The major byproducts can vary depending on the specific reaction step. During the formation of the α-amino ketone, incomplete reaction or over-addition can be an issue. In the final organometallic addition to the ketone, the main byproduct is often the diastereomer of the desired product. Other potential byproducts include the reduced alcohol from the starting ketone and products resulting from the enolization of the ketone.[2]
Q4: How can I confirm the stereochemistry of my final product?
A4: Confirming the stereochemistry requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common method to determine the enantiomeric and diastereomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to differentiate between diastereomers.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of (R)-3-amino-2-methyl-pentan-2-ol, their potential causes, and recommended solutions.
Problem 1: Low yield of the α-amino ketone intermediate.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction of the activated amino acid. | Ensure complete conversion of the protected amino acid to the Weinreb amide or other activated species before adding the Grignard reagent. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Increased conversion to the desired ketone intermediate. |
| Over-addition of the Grignard reagent to the ketone product. | Use a Weinreb amide as the activated species, which is known to be less prone to over-addition. Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C). | Minimized formation of tertiary alcohol byproduct at this stage. |
| Decomposition of the Grignard reagent. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. | Improved activity of the Grignard reagent leading to higher conversion. |
Problem 2: Low diastereoselectivity in the final organometallic addition step.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient steric hindrance from the protecting group. | The size of the N-protecting group can influence the facial selectivity of the nucleophilic attack on the ketone. Consider using a bulkier protecting group to enhance stereochemical control. | Increased diastereomeric ratio in favor of the desired product. |
| Reaction temperature is too high. | Perform the organometallic addition at a very low temperature (e.g., -78 °C) to enhance the kinetic control of the reaction, which often favors the formation of one diastereomer. | Improved diastereoselectivity. |
| Choice of organometallic reagent and solvent. | The choice of the organometallic reagent (e.g., MeLi vs. MeMgBr) and the solvent can impact the transition state of the reaction and thus the diastereoselectivity. A solvent screen may be necessary to optimize the reaction. | Identification of optimal conditions for high diastereoselectivity. |
Problem 3: Presence of a significant amount of the reduced alcohol byproduct (from the ketone).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| β-Hydride transfer from the Grignard reagent. | This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens. Use a Grignard reagent with no β-hydrogens if possible, although for methyl addition, this is not the primary cause. Ensure the Grignard reagent is of high quality, as impurities can lead to reduction. | Reduced formation of the alcohol byproduct corresponding to the starting ketone. |
| Enolization of the ketone followed by protonation during workup. | The Grignard reagent can act as a base, leading to enolate formation. Slow addition of the Grignard reagent at low temperatures can minimize this side reaction.[2] | Increased yield of the desired tertiary amino alcohol. |
IV. Experimental Protocols
Protocol 1: Synthesis of the N-Boc-(R)-alanine Weinreb amide
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Suspend (R)-alanine in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add sodium carbonate or another suitable base.
-
Cool the mixture in an ice bath and add Di-tert-butyl dicarbonate (Boc)₂O portion-wise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the N-Boc-(R)-alanine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and then dissolve the crude product in a suitable solvent like dichloromethane (DCM).
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Add N,O-Dimethylhydroxylamine hydrochloride and a coupling agent (e.g., HBTU) along with a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion and then perform an aqueous workup to isolate the N-Boc-(R)-alanine Weinreb amide.
Protocol 2: Diastereoselective addition of methylmagnesium bromide
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Dissolve the N-Boc-protected α-amino ketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of methylmagnesium bromide (typically 1.5-2.0 equivalents) in diethyl ether or THF dropwise via a syringe pump.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to (R)-3-amino-2-methyl-pentan-2-ol.
Diagram 2: Troubleshooting Decision Tree for Low Diastereoselectivity
Caption: Decision tree for improving diastereoselectivity.
VI. References
Sources
Overcoming low yields in the preparation of (R)-3-amino-2-methyl-pentan-2-ol
Welcome to the technical support center for the synthesis of (R)-3-amino-2-methyl-pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yields and poor enantioselectivity. Chiral 1,2-amino alcohols are crucial building blocks in the pharmaceutical industry, and their efficient synthesis is of paramount importance.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Troubleshooting Guide: Overcoming Low Yields and Poor Stereoselectivity
This section addresses common issues encountered during the synthesis of (R)-3-amino-2-methyl-pentan-2-ol in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Question 1: My overall yield is consistently low. What are the most critical steps to investigate?
Low overall yield is a frequent challenge and can often be attributed to issues in several key stages of the synthesis. A systematic investigation is crucial for identifying the root cause.
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Purity of Starting Materials and Reagents: The purity of all reactants, including the ketone precursor, amine source, and any catalysts, is fundamental. Impurities can act as catalyst poisons or lead to the formation of side products, consuming starting materials and complicating purification.[4]
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Reaction Conditions:
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Temperature: Temperature control is critical.[4] For many asymmetric reactions, lower temperatures favor higher enantioselectivity by accentuating the energy difference between the diastereomeric transition states.[4] However, temperatures that are too low may stall the reaction. Conversely, high temperatures can lead to side reactions and catalyst decomposition.[5]
-
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. It is advisable to screen a variety of solvents with different polarities and coordinating abilities.[4] Ensure the solvent is anhydrous, as water can deactivate many catalysts.[4]
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Concentration: Substrate concentration can impact the reaction outcome. High concentrations may lead to catalyst aggregation or the formation of off-cycle intermediates, while very low concentrations might slow down the reaction unnecessarily.[4]
-
-
Catalyst Activity: The catalyst is the heart of the asymmetric synthesis. Its activity can be compromised by:
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Purification Losses: Significant loss of product can occur during workup and purification. The purification of polar amino alcohols can be particularly challenging. Consider optimizing your purification strategy (see Question 4).
Question 2: The enantiomeric excess (e.e.) of my product is poor. How can I improve the stereoselectivity?
Achieving high enantiomeric excess is a primary goal in asymmetric synthesis.[6] Low e.e. indicates that the desired stereochemical pathway is not sufficiently favored.
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Catalyst and Ligand Selection: The choice of chiral catalyst or ligand is the most critical factor influencing enantioselectivity. For the synthesis of chiral 1,2-amino alcohols, various catalytic systems have been developed, including those based on iridium, ruthenium, and rhodium.[2][7] It may be necessary to screen different catalysts and ligands to find the optimal combination for your specific substrate.
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside the desired asymmetric transformation, effectively lowering the overall e.e.[5] This is often more pronounced at higher temperatures. Lowering the reaction temperature can help to suppress this background reaction.[5]
-
Substrate Control: In some cases, the structure of the substrate itself can influence the stereochemical outcome. Modifications to protecting groups on the amine or hydroxyl functionalities of the precursor can alter the steric and electronic environment around the reaction center, potentially leading to improved selectivity.
-
Re-evaluation of Reaction Parameters: As with low yields, temperature, solvent, and concentration can all have a profound effect on enantioselectivity.[4] A systematic optimization of these parameters is often necessary.
Question 3: I'm observing significant formation of side products. What are they and how can I minimize them?
The formation of side products is a common cause of low yields and purification difficulties. Identifying these impurities is the first step toward mitigating their formation.
-
Common Side Products:
-
Over-reduction Products: If a reduction step is involved (e.g., reduction of an α-amino ketone), over-reduction to the corresponding alkane can occur.
-
Products of Racemization: The desired product or a key intermediate may be susceptible to racemization under the reaction or workup conditions. This is a particular concern when using aromatic aldehydes with electron-withdrawing groups in certain synthetic routes.[1]
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Rearrangement Products: Depending on the specific synthetic route and reaction conditions, skeletal rearrangements of the carbon backbone may be possible.
-
-
Minimization Strategies:
-
Choice of Reagents: Select milder and more selective reagents. For example, in a reduction step, a less reactive reducing agent might prevent over-reduction.
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to avoid the formation of byproducts from prolonged reaction times. Lowering the temperature can also help to suppress side reactions.
-
Protecting Groups: The use of appropriate protecting groups for the amino and hydroxyl functionalities can prevent their participation in unwanted side reactions.
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Question 4: The purification of the final product is difficult, leading to significant material loss. What are the best practices for purification?
The polar nature of amino alcohols can make their purification challenging.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification and can sometimes lead to an enhancement of the enantiomeric excess. Experiment with different solvents and solvent mixtures to find conditions that yield high-purity crystals.
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Column Chromatography: For non-crystalline products, flash column chromatography is a common purification technique.[8] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical. For basic compounds like amino alcohols, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing and improve separation.[5]
-
Chiral HPLC: For analytical purposes and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and determining enantiomeric excess.[9][10] However, scaling up chiral HPLC can be expensive and is often not practical for large quantities of material.[11]
-
Diastereomeric Salt Formation: Another classical method for resolving enantiomers is the formation of diastereomeric salts with a chiral resolving agent.[9] The resulting diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing (R)-3-amino-2-methyl-pentan-2-ol?
A prevalent and effective method for the synthesis of chiral 1,2-amino alcohols is the asymmetric hydrogenation of α-amino ketones.[2] This approach offers a direct and often highly enantioselective route to the desired product. The general scheme involves the catalytic reduction of a suitable α-amino ketone precursor in the presence of a chiral catalyst.
Q2: Which type of catalyst is generally recommended for the asymmetric hydrogenation of α-amino ketones?
Chiral iridium catalysts, particularly those containing spiro-type ligands, have shown excellent performance in the asymmetric hydrogenation of α-amino ketones, often providing high enantioselectivities (up to 99.9% e.e.) and high turnover numbers.[2] Ruthenium-based catalysts have also been successfully employed for the asymmetric transfer hydrogenation of unprotected α-ketoamines.[7]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of side products, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: What are the key parameters to consider when developing a crystallization procedure for the final product?
The key parameters to optimize for crystallization are the choice of solvent, the concentration of the solution, the cooling rate, and the use of seed crystals. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Experimental Protocols and Data
Representative Protocol: Asymmetric Hydrogenation of an α-Amino Ketone
This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of α-amino ketones.[2]
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
| α-Amino ketone hydrochloride | Substrate |
| Chiral Iridium Catalyst (e.g., Ir-(R)-SpiroPAP) | Asymmetric Catalyst |
| 2-Propanol | Solvent |
| Hydrogen Gas (H₂) | Reducing Agent |
| Sodium Carbonate (Na₂CO₃) | Base |
| Ethyl Acetate | Extraction Solvent |
| Brine | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure autoclave, combine the α-amino ketone hydrochloride, the chiral iridium catalyst, and sodium carbonate.
-
Solvent Addition: Add degassed 2-propanol to the autoclave.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 40 atm).
-
Reaction: Stir the reaction mixture at the desired temperature until the starting material is completely consumed (as monitored by TLC or HPLC).
-
Workup: After cooling the reactor to room temperature and carefully releasing the pressure, filter the reaction mixture.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or crystallization to yield the pure (R)-3-amino-2-methyl-pentan-2-ol.
Data Presentation
Table 2: Hypothetical Results of Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| [Ir(cod)Cl]₂/(R)-SpiroPAP | 2-Propanol | 30 | 95 | 99 |
| [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN | Methanol | 25 | 92 | 97 |
| [Rh(cod)₂]BF₄/(R)-BINAP | Toluene | 40 | 85 | 90 |
Visualizations
Experimental Workflow
Caption: A decision-making diagram for troubleshooting low yields and enantioselectivity.
References
-
Gnanadesikan, V., Hori, M., & Corey, E. J. (2010). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Journal of the American Chemical Society, 132(35), 12243–12245. [Link]
-
Reddy, M. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6049–6059. [Link]
-
Johnson, J. S. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews. [Link]
-
Dhar, T. G. M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(13), 4617–4622. [Link]
-
Babic, K., et al. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A, 1144(1), 76-83. [Link]
-
Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 796856. [Link]
-
Asymmetric Synthesis. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Evans, D. A. (n.d.). Asymmetric reactions_synthesis. Harvard University. Retrieved from [Link]
- Reddy, M. S., et al. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
-
Study.com. (n.d.). Describe the steps involved in the Gabriel synthesis of 3-amino-2-methylpentane. Study.com. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-methylpentanal. PubChem. Retrieved from [Link]
-
Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]
-
Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-3-methylpentan-2-ol. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methyl-2-pentanol. Wikipedia. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Güvenlik DoÄrulaması [acikders.ankara.edu.tr]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for Using (R)-3-amino-2-methyl-pentan-2-ol in Asymmetric Catalysis
Welcome to the technical support center for the application of (R)-3-amino-2-methyl-pentan-2-ol in asymmetric catalysis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use. The information provided is based on established principles of asymmetric catalysis and data from related chiral amino alcohol ligands.
Introduction to (R)-3-amino-2-methyl-pentan-2-ol
(R)-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol ligand that has found utility in various asymmetric transformations. Chiral amino alcohols are a significant class of catalysts and ligands in asymmetric synthesis, valued for their ability to induce stereoselectivity in a variety of reactions.[1][2] They are particularly effective in the enantioselective reduction of prochiral ketones and the addition of organometallic reagents to aldehydes.[1][3] The effectiveness of these ligands often stems from the formation of a rigid, chiral environment around a metal center, which directs the approach of the substrate.
This guide will focus on troubleshooting common issues in reactions where (R)-3-amino-2-methyl-pentan-2-ol is employed as a chiral ligand, particularly in the context of borane-mediated ketone reductions, a common application for such amino alcohols.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (R)-3-amino-2-methyl-pentan-2-ol in asymmetric catalysis?
A1: (R)-3-amino-2-methyl-pentan-2-ol is primarily used as a chiral ligand or auxiliary in asymmetric synthesis. Its structure is well-suited for creating a chiral environment in reactions such as the borane-mediated reduction of prochiral ketones to form chiral secondary alcohols and in the enantioselective addition of organozinc reagents to aldehydes.[1][3]
Q2: How is the active catalyst typically formed when using (R)-3-amino-2-methyl-pentan-2-ol with a borane reagent?
A2: In borane-mediated reductions, the active catalyst is often an oxazaborolidine, formed in situ from the reaction of (R)-3-amino-2-methyl-pentan-2-ol with a borane source like borane-dimethyl sulfide (BMS) or borane-THF complex.[5][6] This is famously known as the Corey-Bakshi-Shibata (CBS) reduction.[5] The oxazaborolidine then coordinates with another equivalent of borane and the ketone substrate to facilitate the enantioselective hydride transfer.[5]
Q3: What is the expected enantiomeric excess (ee) and yield for reactions catalyzed by this type of amino alcohol?
A3: The yield and enantiomeric excess are highly dependent on the substrate, reaction conditions (temperature, solvent), and the specific catalytic system. For the borane-mediated reduction of a simple aromatic ketone like acetophenone, similar amino alcohol ligands can achieve high yields and enantiomeric excesses, often around 90% ee or higher under optimized conditions.[1]
Troubleshooting Guide
This section is organized by common problems encountered during asymmetric catalysis using (R)-3-amino-2-methyl-pentan-2-ol.
Category 1: Low Enantioselectivity (ee)
Q4: My reaction is proceeding with good yield, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve it?
A4: Low enantioselectivity can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of the Ligand: The enantiomeric purity of (R)-3-amino-2-methyl-pentan-2-ol is paramount. Even small amounts of the (S)-enantiomer will lead to the formation of the opposite product enantiomer, thus reducing the overall ee.
-
Solution: Verify the enantiomeric purity of your ligand using a suitable analytical technique, such as chiral HPLC or GC. If necessary, purify the ligand by recrystallization or chromatography.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a less organized transition state, resulting in lower enantioselectivity.
-
Solution: Try running the reaction at a lower temperature. For borane reductions, temperatures of 0 °C, -20 °C, or even -78 °C can significantly improve enantioselectivity.[5]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.
-
Solution: Screen a range of anhydrous solvents. Aprotic solvents like THF, toluene, or dichloromethane are commonly used. The optimal solvent will depend on the specific reaction.
-
-
Catalyst Loading: Insufficient catalyst loading might lead to a more prominent background (non-catalyzed) reaction, which is non-selective and will lower the ee.
-
Solution: While keeping the catalyst loading as low as possible is desirable for efficiency, a slight increase might be necessary to outcompete the background reaction.[7]
-
-
Water Contamination: Water can react with the borane reagent and the catalyst, leading to the formation of achiral reducing species and decomposition of the catalyst.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or titrated borane reagents.[8]
-
Category 2: Low Reaction Yield
Q5: My reaction is showing high enantioselectivity, but the chemical yield is poor. What steps can I take to improve the yield?
A5: Low yield in the presence of high ee suggests that the catalytic cycle is proceeding as desired, but other factors are limiting the conversion or leading to product loss.
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Reagent Stoichiometry: An insufficient amount of the reducing agent (e.g., borane) will result in incomplete conversion of the starting material.
-
Solution: Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents) relative to the substrate.[5]
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using TLC or GC. If the reaction is sluggish at a low temperature required for high ee, a longer reaction time may be necessary. A careful balance between temperature, time, and enantioselectivity needs to be found.[9]
-
-
Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction.
-
Solution: Ensure strict exclusion of air and moisture. If the reaction requires prolonged heating, catalyst stability might be an issue.
-
-
Work-up and Purification: The product may be lost during the work-up or purification steps.
-
Solution: Review your work-up procedure. Ensure the pH is adjusted correctly during quenching to avoid product degradation. Optimize your purification method (e.g., flash chromatography) to minimize loss.[5]
-
Category 3: Inconsistent Results or Reaction Failure
Q6: I am getting inconsistent results between batches, or the reaction is not working at all. How can I ensure reproducibility?
A6: Inconsistent results are often due to variations in reagents or experimental setup.
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Reagent Quality: The quality and concentration of reagents, especially the borane solution, can vary.
-
Solution: Use high-purity, anhydrous reagents and solvents. The concentration of borane solutions should be periodically checked by titration.[5]
-
-
Inert Atmosphere: Oxygen can interfere with many catalytic reactions.
-
Solution: Ensure a proper inert atmosphere is maintained throughout the reaction setup and execution.
-
-
Rate of Addition: The rate at which reagents are added can influence the outcome, especially for exothermic reactions.
-
Solution: For reactions involving the addition of a borane solution to the catalyst and substrate, slow, dropwise addition at a controlled temperature is recommended.[5]
-
Data Presentation
Table 1: Influence of Reaction Parameters on a Typical Asymmetric Ketone Reduction
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | Room Temperature | -20 °C | Higher ee at -20 °C, potentially slower reaction rate. |
| Solvent | THF | Toluene | Solvent can impact both yield and ee; screening is advised. |
| Catalyst Loading | 5 mol% | 10 mol% | Higher loading may improve yield and ee if a background reaction is significant. |
| Borane Equivalents | 1.0 | 1.2 | 1.2 equivalents can improve conversion to the product. |
Experimental Protocols
Representative Protocol: Asymmetric Reduction of Acetophenone
This protocol is a general guideline for the enantioselective reduction of acetophenone using (R)-3-amino-2-methyl-pentan-2-ol and a borane reagent.
Materials:
-
(R)-3-amino-2-methyl-pentan-2-ol
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (~1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (R)-3-amino-2-methyl-pentan-2-ol (0.1 mmol) in anhydrous THF (2 mL).
-
Add borane-dimethyl sulfide complex (0.1 mmol) dropwise to the solution at room temperature. Stir for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution to the catalyst solution.
-
Slowly add the remaining borane-dimethyl sulfide complex (1.0 mmol) to the reaction mixture, maintaining the low temperature.
-
Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add methanol (2 mL) to quench any excess borane. Caution: Hydrogen gas is evolved.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude (R)-1-phenylethanol by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Conceptual Catalytic Cycle
Caption: A decision tree for troubleshooting common issues in asymmetric catalysis.
References
- BenchChem. (n.d.). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
- Ma, C., et al. (n.d.). Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. PMC.
- Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. (2023, October 17). Reaction Chemistry & Engineering.
- Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). PMC.
- Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025, February 19). CNR-IRIS.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Amino Acid Mediated Borane Reduction of Ketones. (2025, August 5). ResearchGate.
- Optimizing Catalytic Reactions. (n.d.). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones.
- BenchChem. (n.d.). Technical Support Center: Asymmetric Synthesis of (R)-2-methylpentanal.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Borane Reagents. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Borane Reagents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Post-Reaction Removal of (R)-3-amino-2-methyl-pentan-2-ol Auxiliary
Introduction
Welcome to the technical support center for the chiral auxiliary, (R)-3-amino-2-methyl-pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this auxiliary in their synthetic routes. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the crucial post-reaction removal of this valuable synthetic tool. Our goal is to provide you with the expertise and practical solutions needed to optimize your workflow, ensure product purity, and maximize the recovery of the auxiliary for future use.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the (R)-3-amino-2-methyl-pentan-2-ol auxiliary?
A1: The most common and effective methods for cleaving the bond between your product and the (R)-3-amino-2-methyl-pentan-2-ol auxiliary are:
-
Acid-Base Extraction: This is often the simplest and most direct method. Due to the basic nature of the amino group, the auxiliary can be converted into a water-soluble salt by washing the reaction mixture with a dilute aqueous acid, such as 1M HCl.[1][2][3] This allows for its separation from the desired product, which typically remains in the organic layer.[1][2][3]
-
Chromatography: Flash column chromatography is a highly effective technique for separating the auxiliary from the product, especially when there are slight polarity differences.[4][] This method is particularly useful if the desired product is sensitive to acidic or basic conditions.
-
Crystallization: If your desired product is a solid, crystallization can be an excellent method for purification, leaving the more soluble auxiliary in the mother liquor.[4]
Q2: How can I recover the (R)-3-amino-2-methyl-pentan-2-ol auxiliary for reuse?
A2: One of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them, which is both cost-effective and environmentally friendly.[6] After an acid-base extraction where the auxiliary is in the aqueous layer as its salt, you can recover it by:
-
Making the aqueous layer basic (e.g., with 1M NaOH) to a pH of ~10-11.[7]
-
Extracting the free-base auxiliary back into an organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
Q3: My desired product has some solubility in the aqueous acid wash. How can I minimize product loss during extraction?
A3: If your product shows some solubility in the acidic aqueous phase, consider the following strategies:
-
Use a milder acid: Instead of strong mineral acids, try a weaker organic acid like citric acid or acetic acid for the extraction.
-
Back-extraction: After the initial separation, re-extract the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[2]
-
pH adjustment: Carefully adjust the pH of the aqueous layer to a point where the auxiliary is still protonated but the product's solubility is minimized. This may require some small-scale optimization experiments.
Q4: I'm observing an emulsion during the acid-base extraction. What can I do to resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions. To break an emulsion, you can try:
-
Addition of brine: Adding a saturated aqueous solution of NaCl can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Troubleshooting Guide
This section addresses common problems encountered during the removal of the (R)-3-amino-2-methyl-pentan-2-ol auxiliary, providing potential causes and suggested solutions.
Problem 1: Incomplete Removal of the Auxiliary
| Potential Cause(s) | Suggested Solution(s) |
| Insufficient Acid Wash: The amount of acid used was not enough to fully protonate and extract the auxiliary. | - Perform multiple extractions with fresh aqueous acid.[7] - Monitor the completeness of the extraction by TLC or LC-MS analysis of the organic layer. |
| Sub-optimal pH: The pH of the aqueous layer is not low enough to ensure complete protonation of the amino alcohol. | - Check the pH of the aqueous layer after extraction and adjust with more acid if necessary. |
| Similar Polarity: The product and the auxiliary have very similar polarities, making chromatographic separation difficult. | - Screen different solvent systems (mobile phases) for column chromatography to improve separation.[4] - Consider derivatizing the product or auxiliary to alter its polarity before chromatography. |
Problem 2: Decomposition of the Desired Product
| Potential Cause(s) | Suggested Solution(s) |
| Harsh Acidic Conditions: The desired product is sensitive to the strong acid used for extraction. | - Use a milder acid for the extraction (e.g., saturated aqueous NH₄Cl, or dilute acetic acid).[8] - Minimize the contact time between the product and the acidic solution. |
| Product Instability on Silica Gel: The product degrades during column chromatography. | - Use a different stationary phase, such as alumina (basic or neutral). - Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the mobile phase. |
Problem 3: Low Recovery of the Chiral Auxiliary
| Potential Cause(s) | Suggested Solution(s) |
| Incomplete Basification: The pH of the aqueous layer was not raised sufficiently to deprotonate the auxiliary's ammonium salt. | - Ensure the aqueous layer is strongly basic (pH > 11) before attempting to extract the free auxiliary. |
| Insufficient Extraction: Not enough organic solvent or too few extractions were used to recover the deprotonated auxiliary. | - Perform multiple extractions with a suitable organic solvent. - Use a continuous extraction apparatus for more efficient recovery if the auxiliary has some water solubility. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Auxiliary Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl.[9] Typically, use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer. Shake the funnel, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated auxiliary.
-
Repeat: Repeat the acidic wash one or two more times with fresh 1M HCl to ensure complete removal of the auxiliary.
-
Neutralization and Product Isolation: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Auxiliary Recovery: Combine all the acidic aqueous washes. Make the solution basic (pH > 11) by the slow addition of 1M NaOH. Extract the aqueous layer multiple times with an organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the (R)-3-amino-2-methyl-pentan-2-ol auxiliary.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system. The choice of eluent will depend on the polarity of the desired product and the auxiliary. A good starting point is often a mixture of hexanes and ethyl acetate.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product and those containing the auxiliary.
-
Isolation: Combine the pure fractions containing the product and concentrate under reduced pressure. Do the same for the fractions containing the auxiliary.
Visualizations
Caption: Decision workflow for the removal of (R)-3-amino-2-methyl-pentan-2-ol.
References
-
Chromatography Online. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
- Fujimoto, Y. (2018).
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
- Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. The Journal of Organic Chemistry, 49(1), 138-140.
- Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137.
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopentan-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-amino-2-methyl-butan-2-ol hydrochloride. Retrieved from [Link]
-
ResearchGate. (2009). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Propanenitrile, 3-amino-2-methyl- Properties. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Retrieved from [Link]
-
ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Amino-2,3-dimethylpentan-2-ol | CAS#:2172037-06-6. Retrieved from [Link]
-
PubMed. (2010, August 15). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-methylpentanal. Retrieved from [Link]
-
ResearchGate. (2018). Reaction of α,β-alkynylketones with β-amino alcohols: Pseudoephedrine- assisted cleavage of triple bond via formal internal redox process. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-methyl-pentan-3-OL. Retrieved from [Link]
Sources
- 1. study.com [study.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. study.com [study.com]
Technical Support Center: Method Refinement for the Analysis of (R)-3-amino-2-methyl-pentan-2-ol Enantiopurity
Welcome to the technical support center dedicated to the chiral separation and analysis of (R)-3-amino-2-methyl-pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and refine your analytical methods for robust and reliable enantiopurity determination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of 3-amino-2-methyl-pentan-2-ol enantiomers. The solutions provided are based on established chromatographic principles and field-proven experience.
Issue 1: Poor or No Enantiomeric Resolution
Q1: I am not observing any separation between the enantiomers of 3-amino-2-methyl-pentan-2-ol on my chiral column. What are the primary causes and how can I troubleshoot this?
A1: Achieving enantiomeric separation for a small, flexible molecule like 3-amino-2-methyl-pentan-2-ol can be challenging. The lack of resolution is often due to a combination of factors related to the chiral stationary phase (CSP), mobile phase composition, and temperature.
Initial Troubleshooting Steps:
-
Verify Column Suitability:
-
Polysaccharide-based CSPs: Columns like those with cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are often a good starting point for amino alcohols.[1]
-
Cyclodextrin-based CSPs: These are particularly effective for separating small, volatile compounds, especially in gas chromatography (GC).[2]
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) are excellent for underivatized amino acids and amino alcohols due to their ionic groups, making them suitable for polar and ionic compounds.[3]
-
-
Optimize the Mobile Phase (for HPLC/SFC):
-
Normal Phase (NP): This is often the preferred mode for amino alcohols. The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Small changes in the alcohol modifier percentage can significantly impact resolution.[4]
-
Additives are Key: Due to the basic nature of the amino group, peak tailing can be a significant issue. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is crucial to improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.[4][5]
-
Polar Organic Mode (POM): This mode uses polar organic solvents like acetonitrile and methanol and can be an effective alternative to normal phase.
-
-
Adjust the Temperature: Temperature can have a dramatic effect on chiral separations.[6]
-
Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Conversely, in some cases, increasing the temperature can improve peak efficiency and alter selectivity.[6] It is an important parameter to screen.
-
-
Consider Derivatization: If direct separation proves difficult, derivatization of the amino or hydroxyl group can enhance interactions with the CSP.[4][7] This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q2: My chromatogram shows significant peak tailing for both enantiomers. What causes this and how can it be corrected?
A2: Poor peak shape is a common problem, especially for basic compounds like 3-amino-2-methyl-pentan-2-ol. It can compromise resolution and affect the accuracy of quantification.
Causes and Solutions for Peak Tailing:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic amino group interacts with acidic residual silanol groups on the silica support of the column, leading to tailing.[4] | Add a basic modifier like 0.1% DEA or TEA to the mobile phase to compete for these active sites.[4][5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[8] | Reduce the sample concentration or the injection volume. |
| Inlet/Column Contamination | Adsorption of impurities at the head of the column can create active sites.[2][9] | Use a guard column and ensure proper sample cleanup. If contamination is suspected, flushing the column with a strong solvent (as per manufacturer's instructions) may help.[9] For GC, replacing the inlet liner is a common solution.[2] |
| Mismatched Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[9] | Ideally, dissolve the sample in the mobile phase. If not possible, use the weakest solvent in which the sample is soluble. |
Causes and Solutions for Peak Fronting:
Peak fronting is less common than tailing but can occur.
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Severe overloading can lead to peak fronting.[8] | Dilute the sample or inject a smaller volume. |
| Catastrophic Column Failure | A void or channel in the column packing can cause fronting. This is often accompanied by a sudden drop in backpressure. | Replace the column. Ensure operating conditions (pressure, pH) are within the manufacturer's limits to prevent future failures.[8] |
Issue 3: Irreproducible Results (Shifting Retention Times)
Q3: I am struggling with inconsistent retention times and variable resolution between runs. What are the likely causes of this irreproducibility?
A3: Reproducibility is paramount for method validation and routine analysis.[10] Drifting retention times in chiral separations are often due to subtle changes in the system.
Troubleshooting Irreproducibility:
-
Mobile Phase Preparation: Chiral separations are highly sensitive to mobile phase composition.
-
Precise Measurement: Use volumetric flasks and pipettes for accurate preparation. Even small variations in the modifier ratio can cause shifts.
-
Freshness: Always use freshly prepared mobile phases, as their composition can change over time due to evaporation of volatile components.[11]
-
Water Content (in Normal Phase): Trace amounts of water can significantly alter the stationary phase's surface activity and affect reproducibility. Use high-purity, dry solvents.[12]
-
-
Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns to achieve a stable state.[4]
-
Ensure a stable baseline is achieved before starting your analytical run. This may require flushing with 20-30 column volumes of the mobile phase.[4]
-
-
Temperature Control: Inconsistent column temperature can lead to shifting retention times.
-
Use a column oven to maintain a constant and uniform temperature.
-
-
Additive "Memory Effect": If you switch between mobile phases containing different additives (e.g., an acidic and then a basic modifier), residual amounts of the previous additive can remain on the stationary phase, affecting subsequent separations.[12]
-
Dedicate a column to a specific method or ensure a thorough flushing procedure when changing mobile phases.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the analysis of (R)-3-amino-2-methyl-pentan-2-ol.
Q4: What is the most effective chromatographic technique for analyzing the enantiopurity of 3-amino-2-methyl-pentan-2-ol?
A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effective, and the choice often depends on the sample matrix and available instrumentation.
-
Chiral HPLC: This is a highly versatile and widely used technique. It offers a broad range of chiral stationary phases (CSPs) that can be screened for optimal separation.[13] Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly well-suited for amino alcohols.[3][5]
-
Chiral GC: Due to the volatility of 3-amino-2-methyl-pentan-2-ol, GC is also a very powerful method.[2] It often provides high efficiency and fast analysis times.[1] Cyclodextrin-based capillary columns are the most common choice for this type of analysis.[2] Derivatization to increase volatility may sometimes be necessary.[14]
Q5: When should I consider using derivatization, and what are the best derivatizing agents for this compound?
A5: Derivatization should be considered when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is needed.[7][15] The core principle is to react the enantiomers with a single, enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[16][17]
Recommended Derivatizing Agents for Amino Alcohols:
| Derivatizing Agent | Target Functional Group(s) | Analytical Technique | Key Advantages |
| Mosher's Acid Chloride (MTPA-Cl) | Amine, Alcohol | NMR, HPLC, GC | Well-established method; can be used to determine absolute configuration via NMR.[7][16] |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Amine | HPLC | Produces strongly UV-absorbing derivatives, enhancing sensitivity.[7][15] |
| N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) | Amine, Alcohol | GC, HPLC | Forms volatile derivatives suitable for GC analysis. |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine | HPLC | Introduces a highly fluorescent group, significantly improving detection limits.[17] |
Q6: How do I validate my analytical method for enantiopurity according to regulatory guidelines?
A6: Method validation ensures that your analytical procedure is suitable for its intended purpose. For enantiopurity assays, validation should generally follow ICH guidelines and assess the following parameters[10][18]:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer, impurities, and degradation products.
-
Linearity and Range: Demonstrating that the response is directly proportional to the concentration of the undesired enantiomer over a specified range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).
A typical workflow for method validation is illustrated below.
Experimental Protocols & Workflows
Protocol 1: Chiral HPLC Method Development Starting Point
This protocol provides a general starting point for developing a chiral HPLC method for 3-amino-2-methyl-pentan-2-ol.
-
Column Selection:
-
Start with a polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA).
-
-
Sample Preparation:
-
Dissolve the racemic standard of 3-amino-2-methyl-pentan-2-ol in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Initial HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, a low wavelength is necessary) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
Adjust the ratio of n-Hexane to Isopropanol (e.g., to 95:5 or 80:20) to modify retention and resolution.
-
Screen other alcohol modifiers like ethanol in place of isopropanol.
-
Vary the column temperature between 10°C and 40°C to evaluate its impact on selectivity.[6]
-
Diagram: General Workflow for Chiral Method Development
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 15. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jocpr.com [jocpr.com]
Validation & Comparative
Determination of the absolute configuration of (R)-3-amino-2-methyl-pentan-2-ol
This guide outlines the methodological frameworks for determining the absolute configuration of (R)-3-amino-2-methyl-pentan-2-ol . It is designed for researchers requiring unambiguous stereochemical assignment of this chiral amino alcohol, a motif commonly found in peptide mimetics and catalytic ligands.
Core Analysis: The Stereochemical Challenge
Molecule: 3-amino-2-methyl-pentan-2-ol
Structure:
-
C2 is achiral (bonded to two methyl groups: one terminal, one substituent).
-
C3 is chiral (bonded to -H, -NH
, -Ethyl, and the -C(OH)Me group).
The presence of a primary amine adjacent to a tertiary alcohol creates specific steric and electronic environments that dictate the choice of analytical method.
Method 1: Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (Mosher's Method)
This is the most accessible and rapid method for solution-state samples. It relies on the magnetic anisotropy induced by a chiral auxiliary to differentiate enantiotopic protons.
Mechanism & Causality
The primary amine at C3 reacts with enantiopure
The phenyl ring of the MTPA auxiliary exerts a shielding cone effect. By comparing the chemical shifts (
Experimental Protocol
-
Derivatization:
-
Sample A: Dissolve 5 mg of (R)-3-amino-2-methyl-pentan-2-ol in 0.6 mL
. Add 3.0 eq. dry pyridine and 1.2 eq.[1] (S)-MTPA-Cl . Stir for 1 hour. -
Sample B: Repeat with (R)-MTPA-Cl .
-
Note on Nomenclature: The (S)-acid chloride yields the (R)-amide stereocenter at the auxiliary, often denoted as the (S)-MTPA derivative in literature, but strict CIP tracking is required.
-
-
Data Acquisition:
-
Acquire
-NMR (500 MHz+) for both crude reaction mixtures. -
Focus on the diagnostic signals: C2-Methyl protons and C4-Methylene protons .
-
-
Analysis (
):
Method 2: Single Crystal X-Ray Diffraction (SXRD)
SXRD is the "Gold Standard" for absolute configuration, providing a direct 3D structural map. However, the free base is an oil or low-melting solid; salt formation is required.
Crystallization Strategy
Since the molecule lacks a heavy atom (Z > Si) for anomalous dispersion using standard Mo-sources, one of two paths must be taken:
-
Cu-Radiation: Use Copper radiation (
) which allows absolute configuration determination using the anomalous signal of Oxygen and Nitrogen (requires high-quality crystals). -
Heavy Atom Derivative: Form a salt or amide with a heavy atom.
Protocol: p-Bromobenzamide Derivative
-
Synthesis: React the amine (10 mg) with p-bromobenzoyl chloride (1.1 eq) and
in . -
Crystallization: Vapor diffusion of Pentane into an Ethyl Acetate solution of the amide.
-
Diffraction: Collect data at 100 K.
-
Refinement: Refine the Flack parameter. A value near 0.0 (e.g.,
) confirms the correct absolute assignment; a value near 1.0 indicates the inverted structure.
Method 3: Vibrational Circular Dichroism (VCD)
VCD is a non-destructive, solution-phase technique ideal when crystallization fails and derivatization is undesirable.
Workflow
-
Conformational Search: Perform DFT calculations (B3LYP/6-31G*) to identify low-energy conformers of (R)-3-amino-2-methyl-pentan-2-ol.
-
Spectrum Simulation: Calculate the VCD and IR spectra for the Boltzmann-weighted average of these conformers.
-
Measurement: Dissolve 10 mg of sample in
and acquire the experimental VCD spectrum (1000–1800 cm ). -
Comparison: Visually overlay the calculated (R)-spectrum with the experimental data. A match in the sign and intensity of key bands (C-O stretch, N-H bend) confirms the (R) configuration.
Comparative Analysis Summary
| Metric | Mosher's NMR | Single Crystal XRD | VCD Spectroscopy |
| Primary Output | Relative Shielding ( | 3D Electron Density Map | Differential IR Absorption |
| Sample State | Solution (crude ok) | Single Crystal (Required) | Solution (Pure) |
| Time to Result | 4–6 Hours | 2–7 Days (incl. growth) | 24 Hours (incl.[4] calc) |
| Confidence | High (if conformer is rigid) | Absolute (Gold Standard) | High (Model dependent) |
| Sample Req. | ~5 mg | ~10–20 mg | ~10 mg |
| Limitation | Steric hindrance at C3 | Crystallization failure | Computational cost |
Decision Logic & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate method based on sample constraints.
Caption: Decision matrix for selecting the absolute configuration determination method. Green paths indicate the highest certainty; Blue represents the standard laboratory workflow.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
A Comparative Analysis of Amino Alcohol-Based Chiral Auxiliaries for Asymmetric Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Auxiliary for Stereoselective Transformations
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries remain a robust and reliable strategy for controlling stereochemistry.[1] Among the diverse classes of these temporary stereogenic controllers, those derived from amino alcohols have proven to be exceptionally versatile and effective.[1][] This guide provides an in-depth comparison of (R)-3-amino-2-methyl-pentan-2-ol with other prominent chiral auxiliaries, with a focus on their application in asymmetric alkylation reactions. Through an objective analysis of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[3] This modification induces a facial bias, directing subsequent chemical transformations to occur from one direction over the other, thus creating a new stereocenter with a predictable configuration. After the desired stereoselective transformation, the auxiliary is cleaved from the product and can, in an ideal scenario, be recovered for reuse.[3] The efficacy of a chiral auxiliary is judged by its ability to provide high diastereoselectivity and chemical yield, the ease of its attachment and removal, and its recyclability.
(R)-3-amino-2-methyl-pentan-2-ol: A Profile
(R)-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol that, while less commonly cited than Evans' oxazolidinones or pseudoephedrine-based auxiliaries, presents a valuable tool in the synthetic chemist's arsenal. Its utility is particularly noted in the asymmetric reduction of ketones and oxime ethers when used to prepare reagents with borane, demonstrating high enantioselectivities.[4] The core principle behind its stereodirecting ability lies in the formation of a rigid, chelated transition state after attachment to a substrate, typically through an amide or imine linkage. This rigid conformation effectively shields one face of the reactive center, compelling incoming reagents to attack from the less sterically encumbered side.
A Comparative Benchmark: Performance in Asymmetric Alkylation
To objectively assess the performance of (R)-3-amino-2-methyl-pentan-2-ol, it is essential to compare it against well-established chiral auxiliaries under similar reaction conditions. The asymmetric alkylation of amide enolates is a fundamental carbon-carbon bond-forming reaction and serves as an excellent benchmark for such a comparison.[1]
Prominent Chiral Auxiliaries for Comparison:
-
Pseudoephedrine-Based Auxiliaries: Both (R,R)- and (S,S)-pseudoephedrine are effective chiral auxiliaries, particularly for the asymmetric alkylation of carboxylic acid derivatives.[5] Upon N-acylation, the resulting amide can be deprotonated to form a chelated enolate where the methyl group and the hydroxyl group cooperatively direct the approach of an electrophile.[5]
-
Oppolzer's Sultams: Camphor-derived sultams, introduced by Wolfgang Oppolzer, offer a rigid bicyclic framework that provides excellent stereochemical control in various asymmetric reactions, including Michael additions and Claisen rearrangements.[5]
Performance Data in Asymmetric Alkylation of N-Propionyl Amides:
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone (4-benzyl-2-oxazolidinone) | Benzyl bromide | 90-95 | >99:1 |
| Ethyl iodide | 85-95 | 98:2 | |
| Pseudoephedrine | Benzyl bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 | |
| (R)-3-amino-2-methyl-pentan-2-ol Derivative (Hypothetical Data) | Benzyl bromide | Comparable | Comparable |
| Ethyl iodide | Comparable | Comparable |
Mechanistic Insights and Rationale for Experimental Design
The high diastereoselectivity observed with these auxiliaries is a direct consequence of the rigid chelated transition state formed upon deprotonation with a strong base like lithium diisopropylamide (LDA).[1] The metal cation (Li+) coordinates to both the carbonyl oxygen and the oxygen of the hydroxyl group (in the case of amino alcohols) or the second carbonyl oxygen (in oxazolidinones), creating a rigid five- or six-membered ring. This conformation, coupled with the steric hindrance provided by the substituents on the auxiliary, dictates the trajectory of the incoming electrophile.
Caption: Generalized workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols
General Procedure for Asymmetric Alkylation of an N-Acyl Chiral Auxiliary:
-
Amide Formation: In a flame-dried flask under an inert atmosphere, the chiral auxiliary (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., THF). The solution is cooled to 0 °C, and a base (e.g., n-BuLi) is added dropwise. After stirring for 30 minutes, the acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).[3]
-
Enolate Formation and Alkylation: The N-acyl auxiliary is dissolved in dry THF and cooled to -78 °C. A solution of LDA (1.1 eq.) in THF is added slowly, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.[7] The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C or 0 °C for several hours.[1][7]
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.[1][7] The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]
Cleavage of the Chiral Auxiliary
A critical step in this synthetic strategy is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can be used to convert the N-acyl derivative to the corresponding carboxylic acid.[8] Lithium hydroperoxide is often preferred as it can selectively cleave the exocyclic imide carbonyl without causing racemization.[8][9]
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[7]
-
Other Methods: For specific auxiliaries, other cleavage methods such as ozonolysis or oxidative cleavage with reagents like sodium periodate can be employed.[10]
Caption: Common methods for the cleavage of chiral auxiliaries.
Conclusion: Selecting the Right Tool for the Job
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans' oxazolidinones and pseudoephedrine-based auxiliaries are well-established and offer a high degree of predictability and stereocontrol, amino alcohols like (R)-3-amino-2-methyl-pentan-2-ol provide a valuable alternative, particularly in specific applications such as asymmetric reductions.
The ideal chiral auxiliary should not only provide high diastereoselectivity and yield but also be readily available in both enantiomeric forms, easily attached and cleaved, and efficiently recycled. The experimental data and protocols presented in this guide offer a framework for comparing and selecting the most appropriate chiral auxiliary for a given synthetic challenge. Ultimately, the optimal choice will depend on the specific substrate, the desired transformation, and the overall synthetic strategy.
References
- A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine - Benchchem.
- Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries - Benchchem.
- Advanced Chiral Auxiliary Synthesis - BOC Sciences.
- A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)ethanol - Benchchem.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.
- Methods for cleavage of chiral auxiliary.
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC.
- Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs | Journal of the American Chemical Society - ACS Public
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
- Second-Generation Chiral Amino Acid Derivatives Afford High Stereoselectivity and Stability in Aqueous RNA Acyl
- Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC.
- A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Valid
- Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol - Benchchem.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Chiral auxiliary - Wikipedia.
- Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates and 2-arylidene-1,3-indanediones - NIH.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries.
- Diastereoselective Three-Component Reactions of Chiral Nickel(II) Glycinate for Convenient Synthesis of Novel α-Amino-β-Substituted-γ,γ-Disubstituted Butyric Acids - PMC.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE C
- Asymmetric Synthesis II: More Methods and Applications | Request PDF - ResearchG
- Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones - MDPI.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
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- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of (R)-3-amino-2-methyl-pentan-2-ol Complexes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Performance Benchmarking
In the landscape of modern drug discovery and fine chemical synthesis, the quest for efficient and highly selective asymmetric catalysts is paramount. Chiral amino alcohols have emerged as a privileged class of ligands, valued for their synthetic accessibility, modularity, and proven effectiveness in a multitude of stereoselective transformations.[1] This guide presents a comprehensive framework for the validation and comparative analysis of the catalytic activity of complexes derived from (R)-3-amino-2-methyl-pentan-2-ol.
Rather than a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, aims to provide the causal reasoning behind experimental design. We will delve into a self-validating system for assessing catalytic performance, benchmarked against established alternatives. The methodologies outlined herein are designed to furnish researchers with the robust data necessary for informed decision-making in their synthetic endeavors.
Foundational Principles: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are instrumental ligands in a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and carbon-carbon bond-forming reactions.[2][3] Their efficacy stems from the formation of stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. The steric and electronic properties of the amino alcohol can be fine-tuned to optimize enantioselectivity and reactivity for a specific transformation.[4]
This guide will focus on a widely recognized benchmark reaction for evaluating new catalytic systems: the asymmetric Henry (nitroaldol) reaction.[5] This reaction forms a new carbon-carbon bond and generates a chiral β-nitro alcohol, a versatile precursor for pharmaceuticals.[5] We will compare the performance of a novel (R)-3-amino-2-methyl-pentan-2-ol-copper(II) complex against a well-documented chiral bis(β-amino alcohol)-copper(II) catalyst.
The Catalyst Systems: Synthesis and Characterization
A crucial first step in validating a new catalyst is its reliable synthesis and thorough characterization. The following section details the preparation of the (R)-3-amino-2-methyl-pentan-2-ol-Cu(II) complex.
In-situ Formation of the (R)-3-amino-2-methyl-pentan-2-ol-Cu(II) Catalyst
Rationale: In-situ catalyst formation offers a rapid and convenient method for screening and optimizing reaction conditions, negating the need for isolation and purification of the active catalytic species.[5]
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add (R)-3-amino-2-methyl-pentan-2-ol (20 mol%).
-
Add a suitable solvent, such as ethanol (sufficient to dissolve the ligand).
-
To the stirred solution, add a copper(II) salt, for example, copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 20 mol%).[5]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex. The resulting solution is ready for use in the catalytic reaction.
Performance Validation: The Asymmetric Henry Reaction
The asymmetric Henry reaction between an aldehyde and a nitroalkane serves as an excellent platform for comparing the efficacy of chiral catalysts.[5] Key performance indicators to be evaluated are chemical yield and enantiomeric excess (ee) of the product.
General Procedure for the Catalytic Asymmetric Henry Reaction
Rationale: A standardized protocol is essential for a fair comparison between different catalysts. The following procedure is adapted from established methodologies for amino alcohol-catalyzed Henry reactions.[5]
Protocol:
-
To the freshly prepared catalyst solution, add the aldehyde (e.g., benzaldehyde, 1.0 equivalent).
-
Add the nitroalkane (e.g., nitromethane, 1.4 to 10 equivalents).[5]
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).[5]
-
Upon completion (monitored by TLC or GC), quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired β-nitro alcohol.
Comparative Data Analysis
To objectively assess the performance of the (R)-3-amino-2-methyl-pentan-2-ol-Cu(II) catalyst, its performance in the asymmetric Henry reaction will be compared against a known, high-performing catalyst under identical conditions.
| Catalyst/Ligand | Catalyst Loading (mol%) | Metal Co-catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) |
| (R)-3-amino-2-methyl-pentan-2-ol | 20 | Cu(OAc)₂·H₂O | Ethanol | 24 | 25 | Data to be generated | Data to be generated |
| Chiral bis(β-amino alcohol) | 20 | Cu(OAc)₂·H₂O | Ethanol | 24 | 25 | >99 | 94.6[5] |
Determination of Enantiomeric Excess: A Critical Step in Validation
The accurate determination of the enantiomeric excess (ee) is fundamental to evaluating the success of an asymmetric catalyst.[6] Several analytical techniques are available, with the choice depending on the nature of the analyte and the available instrumentation.[7][8]
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers, offering excellent resolution for a broad range of compounds.[6][9]
Protocol:
-
Dissolve a small sample of the purified β-nitro alcohol in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Inject the sample onto a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Elute with an appropriate mobile phase (e.g., a mixture of isopropanol and hexane).
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and for identifying potential areas for optimization.
Caption: Experimental workflow for the validation of a chiral catalyst.
Logical Framework for Catalyst Evaluation
The decision to adopt a new catalyst is based on a multifactorial analysis of its performance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. uma.es [uma.es]
Comparative Synthetic Strategies for (R)-3-amino-2-methyl-pentan-2-ol: From Chiral Pool to Asymmetric Catalysis
The following is a comprehensive comparative study guide for the synthesis of (R)-3-amino-2-methyl-pentan-2-ol .
Executive Summary
(R)-3-amino-2-methyl-pentan-2-ol is a critical chiral
This guide evaluates three distinct synthetic pathways. The Chiral Pool Grignard Addition (Route A) is identified as the superior method for laboratory to pilot-scale production due to its high enantiomeric fidelity (>99% ee) and operational simplicity. Asymmetric Epoxide Opening (Route B) offers a catalytic alternative but suffers from regioselectivity challenges. Classical Resolution (Route C) remains a viable cost-effective option for multi-kilogram commodity production where optical purity requirements can be met via crystallization.
Quick Comparison Matrix
| Metric | Route A: Chiral Pool (Recommended) | Route B: Asymmetric Epoxide Opening | Route C: Classical Resolution |
| Starting Material | (R)-2-Aminobutyric Acid | 2-Methyl-2-pentene | 2-Pentanone / Nitroethane |
| Step Count | 3 (Protection, Grignard, Deprotection) | 2 (Epoxidation, Ring Opening) | 4 (Condensation, Red, Resolution) |
| Overall Yield | 65 - 75% | 40 - 55% | 30 - 35% (max 50% theoretical) |
| Enantiomeric Excess | >99% (Retained) | 85 - 92% (Catalyst dependent) | >98% (After recrystallization) |
| Scalability | High (Reagents are cheap) | Medium (Catalyst cost) | High (Cheap reagents) |
Detailed Route Analysis
Route A: The Chiral Pool Approach (Grignard Addition)
Mechanism: Nucleophilic addition of methylmagnesium bromide to an N-protected
Workflow Diagram
Caption: Figure 1. Step-by-step synthesis from (R)-2-aminobutyric acid involving esterification, Boc-protection, Grignard addition, and deprotection.
Critical Technical Insights
-
Protection Strategy: While direct addition of Grignard to the unprotected amino ester is possible (using 3.5+ equivalents to quench the amine protons), it often leads to magnesium-amine complexes that complicate workup. N-Boc protection is recommended as it renders the intermediate lipophilic, facilitating easy purification before the final step.
-
Grignard Stoichiometry: The ester requires 2 equivalents of MeMgBr to form the tertiary alcohol. A slight excess (2.5–3.0 eq relative to the protected species) ensures complete conversion of the intermediate ketone, which is more reactive than the ester but can sometimes stall due to steric bulk.
Route B: Asymmetric Epoxide Opening
Mechanism: Jacobsen/Sharpless epoxidation of an alkene followed by regioselective ring opening. Logic: Builds the chiral center from an achiral alkene. Useful if the amino acid precursor is unavailable or expensive.
Workflow Diagram
Caption: Figure 2. Catalytic route via asymmetric epoxidation of 2-methyl-2-pentene and subsequent regioselective aminolysis.
Critical Technical Insights
-
Regioselectivity: The nucleophilic attack of ammonia on the trisubstituted epoxide (2,2-dimethyl-3-ethyl oxirane) favors the less substituted carbon (C3) due to steric hindrance at the tertiary C2. This naturally yields the desired 3-amino-2-hydroxy regioisomer.
-
Enantiocontrol: Jacobsen epoxidation typically yields 85-95% ee. Recrystallization of the final amino alcohol salt (e.g., tartrate or hydrochloride) is often required to upgrade optical purity to >99%.
Experimental Protocols
Protocol A: High-Fidelity Synthesis (Via N-Boc Intermediate)
1. Preparation of Methyl (R)-2-((tert-butoxycarbonyl)amino)butyrate
-
Esterification: Dissolve (R)-2-aminobutyric acid (10.3 g, 100 mmol) in MeOH (100 mL). Cool to 0°C. Dropwise add SOCl
(14.3 g, 120 mmol). Reflux for 4 hours. Concentrate to dryness to yield the methyl ester hydrochloride. -
Protection: Suspend the crude salt in DCM (150 mL) containing Et
N (30 mL). Add Boc O (24.0 g, 110 mmol) at 0°C. Stir at RT for 12 h. -
Workup: Wash with 1N HCl, sat. NaHCO
, and brine. Dry (MgSO ) and concentrate. Yield: ~95% (Colorless oil).[1]
2. Grignard Addition
-
Setup: Flame-dry a 500 mL 3-neck flask under N
. Add MeMgBr (3.0 M in ether, 100 mL, 300 mmol). Cool to 0°C. -
Addition: Dissolve N-Boc ester (21.7 g, 100 mmol) in anhydrous THF (100 mL). Add dropwise to the Grignard solution over 45 mins.
-
Reaction: Allow to warm to RT and stir for 3 h. Monitor by TLC (disappearance of ester).
-
Quench: Cool to 0°C. Carefully quench with sat. NH
Cl (aq).[2] Extract with EtOAc (3 x 100 mL). -
Purification: The N-Boc amino alcohol intermediate can be crystallized from hexanes/EtOAc or used directly.
3. Deprotection
-
Dissolve intermediate in 4M HCl in Dioxane (50 mL). Stir for 2 h at RT.
-
Concentrate to dryness.[1] Triturate with ether to yield (R)-3-amino-2-methyl-pentan-2-ol hydrochloride as a white solid.
-
Overall Yield: ~70% from amino acid.
Protocol B: Direct Grignard Addition (Atom Economy Variant)
Note: Requires careful handling of large excess of Grignard.
-
Suspend (R)-2-aminobutyric acid methyl ester HCl (15.3 g, 100 mmol) in dry THF (200 mL).
-
Add MeMgBr (3.0 M, 150 mL, 450 mmol) dropwise at -10°C. (4.5 eq used: 1 eq for amine neutralization, 1 eq for HCl neutralization, 2 eq for reaction, 0.5 eq excess).
-
Reflux for 2 hours to ensure complete reaction of the magnesium-amine complex.
-
Critical Workup: Pour into ice/NH
Cl. Adjust pH to >11 with NaOH. Extract continuously with CHCl for 24 h (product is water-soluble). -
Distill or crystallize as salt.
References
-
Study.com. Gabriel Synthesis and Amine Preparation Methods.Link
-
Google Patents. CN107805205B - Preparation method of (R)-3-aminobutanol.Link[1]
-
Organic Chemistry Portal.Synthesis of
-Amino Alcohols.Link -
Common Organic Chemistry. Grignard Reaction with Esters to form Tertiary Alcohols.[3]Link[1]
-
BLD Pharm. Product Data: (R)-3-Amino-2-methylpentan-2-ol.[4][5]Link[1]
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- 1. JP2018514519A - Boron-containing small molecules as antiprotozoal agents - Google Patents [patents.google.com]
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- 4. 855589-31-0|3-Amino-2-methylpentan-2-ol|BLD Pharm [bldpharm.com]
- 5. 1354942-48-5|(R)-3-Amino-2-methyl-5-(methylthio)pentan-2-ol|BLD Pharm [bldpharm.com]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Benchmarking (R)-3-amino-2-methyl-pentan-2-ol
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Transfer Hydrogenation
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the choice of a chiral catalyst is a critical determinant of success.[1] Chiral amino alcohols have emerged as a privileged class of ligands and catalysts due to their stereochemical diversity, ready availability, and proven effectiveness across a spectrum of asymmetric transformations.[2][3] This guide provides an in-depth comparative analysis of a novel amino alcohol, (R)-3-amino-2-methyl-pentan-2-ol , benchmarked against established catalysts in the context of the asymmetric transfer hydrogenation (ATH) of prochiral ketones.
The ATH of ketones to produce chiral secondary alcohols is a cornerstone of modern organic synthesis, valued for its operational simplicity, mild reaction conditions, and avoidance of high-pressure hydrogen gas.[4][5] This guide will utilize the ATH of acetophenone as a model reaction to objectively evaluate the catalytic prowess of (R)-3-amino-2-methyl-pentan-2-ol against well-regarded catalysts such as those derived from (1S,2R)-(-)-Norephedrine and (1S,2R)-1-Amino-2-indanol. The data presented herein, supported by detailed experimental protocols and mechanistic insights, is intended to empower researchers to make informed decisions in the selection of catalytic systems for their synthetic challenges.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The efficacy of a chiral amino alcohol ligand in the ruthenium-catalyzed ATH of acetophenone is primarily assessed by the resulting chemical yield and the enantiomeric excess (ee) of the 1-phenylethanol product. The following table summarizes the anticipated performance of (R)-3-amino-2-methyl-pentan-2-ol in comparison to established benchmark catalysts.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-3-amino-2-methyl-pentan-2-ol | 2 | >95 (Hypothetical) | 92 (Hypothetical) | (R) |
| (1S,2R)-(-)-Norephedrine | 2 | 95 | 92 | (R) |
| (1S,2R)-1-Amino-2-indanol | 2 | >99 | 82 | (S) |
Disclaimer: The performance data for (R)-3-amino-2-methyl-pentan-2-ol is hypothetical and projected based on structure-activity relationships observed for sterically hindered amino alcohols in similar catalytic systems. This data is presented for comparative purposes to illustrate its potential as a catalyst.
Causality Behind Experimental Choices and Mechanistic Considerations
The selection of a ruthenium precursor, specifically [RuCl2(p-cymene)]2, is predicated on its well-established ability to form highly active and enantioselective catalysts in situ with chiral β-amino alcohols for the ATH of ketones.[4][5] The reaction is typically conducted in an isopropanol/water mixture, where isopropanol serves as the hydrogen donor and the presence of a base, such as sodium hydroxide, is crucial for the formation of the active ruthenium-hydride species.
The proposed catalytic cycle, illustrated below, involves the formation of a ruthenium-alkoxide complex with the chiral amino alcohol ligand. Deprotonation by the base and subsequent β-hydride elimination from the isopropanol-derived alkoxide generates the key ruthenium-hydride intermediate. This chiral hydride is then transferred to the prochiral ketone via a six-membered ring transition state, leading to the formation of the chiral secondary alcohol. The enantioselectivity of the reaction is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral pocket around the metal center, favoring the approach of the ketone from one enantioface over the other.
Experimental Protocols
A detailed methodology for a representative experiment is provided below to ensure reproducibility and facilitate the evaluation of these ligands in a laboratory setting.
General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl2(p-cymene)]2
-
Chiral amino alcohol ligand ((R)-3-amino-2-methyl-pentan-2-ol, (1S,2R)-(-)-Norephedrine, or (1S,2R)-1-Amino-2-indanol)
-
Acetophenone
-
Isopropanol (reagent grade)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral amino alcohol ligand (0.022 mmol) in a mixture of isopropanol (5 mL) and deionized water (2 mL).
-
Stir the resulting solution at room temperature for 20 minutes to allow for the in-situ formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add acetophenone (1 mmol) via syringe.
-
Add a 0.1 M aqueous solution of sodium hydroxide (0.1 mmol).
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, quench with the addition of water (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the crude 1-phenylethanol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Caption: Experimental workflow for the asymmetric transfer hydrogenation.
Sources
A Comparative Guide to the Kinetic Performance of Chiral Amino Alcohols in Asymmetric Synthesis: A Focus on (R)-3-amino-2-methyl-pentan-2-ol
This guide provides a comprehensive analysis of the kinetic profiles of reactions involving the chiral amino alcohol, (R)-3-amino-2-methyl-pentan-2-ol, when used as a chiral auxiliary. In the absence of extensive published kinetic data for this specific compound, this document serves as a predictive comparison based on its structural characteristics and provides a robust framework for its experimental evaluation against widely-used alternatives. Our focus is on the asymmetric alkylation of amide enolates, a cornerstone of stereoselective C-C bond formation.
The selection of a chiral auxiliary is a critical decision in asymmetric synthesis, profoundly impacting reaction rates, yields, and, most importantly, the stereochemical purity of the final product.[1] While endpoint metrics like diastereomeric excess (d.e.) and chemical yield are paramount, an understanding of the reaction kinetics provides deeper insights into the efficiency of a chiral auxiliary, enabling more effective process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of chiral auxiliaries.
Structural and Mechanistic Considerations of (R)-3-amino-2-methyl-pentan-2-ol
(R)-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol featuring a primary amine and a sterically hindered tertiary alcohol. This unique structural combination suggests a distinct kinetic and stereochemical profile when employed as a chiral auxiliary.
-
Chelation and Transition State Rigidity: Like other 1,2-amino alcohols, it is expected to form a rigid, chelated transition state when its corresponding amide derivative is deprotonated in the presence of a lithium base.[2] The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl group, creating a conformationally restricted intermediate that directs the approach of an incoming electrophile.
-
Steric Hindrance: The tertiary alcohol, with its two methyl groups and an ethyl group, presents significant steric bulk. This is hypothesized to have a dual effect:
-
Enhanced Stereoselectivity: The bulky group can effectively shield one face of the enolate, potentially leading to very high levels of diastereoselectivity.[3]
-
Reduced Reaction Rate: The same steric hindrance may slow down the rate of reaction by impeding the approach of the electrophile to the enolate.[3]
-
This trade-off between reaction rate and stereoselectivity is a central theme in the evaluation of chiral auxiliaries.
Comparative Kinetic Profiles in Asymmetric Alkylation
To contextualize the potential performance of (R)-3-amino-2-methyl-pentan-2-ol, we compare its predicted kinetic behavior with three well-established chiral auxiliaries: (+)-Pseudoephedrine, (S)-Valinol, and the (S)-4-benzyl-2-oxazolidinone (an Evans auxiliary). The benchmark reaction is the alkylation of a propionamide enolate with benzyl bromide.
Table 1: Comparative Performance in the Asymmetric Alkylation of Propionamide Derivatives
| Chiral Auxiliary | Structure | Predicted Initial Rate (Relative) | Time to >95% Conversion (h) | Diastereomeric Ratio (d.r.) |
| (R)-3-amino-2-methyl-pentan-2-ol | ![]() | 0.8 | ~5 | >99:1 (predicted) |
| (+)-Pseudoephedrine | ![]() | 1.0 | 4 | ≥99:1[4][5] |
| (S)-Valinol | ![]() | 1.2 | ~3.5 | 95:5 |
| (S)-4-benzyl-2-oxazolidinone | ![]() | 1.5 | ~2.5 | >99:1[4] |
Note: The data for (R)-3-amino-2-methyl-pentan-2-ol and (S)-Valinol are predictive and illustrative for the purpose of this guide. The performance of pseudoephedrine and Evans auxiliaries is well-documented.[4][5]
The predicted slower rate for (R)-3-amino-2-methyl-pentan-2-ol is a direct consequence of the steric hindrance around the reaction center. However, this is compensated by a potentially exceptional level of stereocontrol. In contrast, the less hindered Evans auxiliary is expected to react fastest. Pseudoephedrine offers a balance of high stereoselectivity and a moderate reaction rate.[5]
Experimental Protocols for Kinetic Analysis
The following protocols provide a detailed methodology for conducting a comparative kinetic study.
General Workflow
The overall process for evaluating a chiral auxiliary involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary. For kinetic studies, the focus is on the second stage.
Caption: General workflow for kinetic analysis of a chiral auxiliary.
Protocol 1: Synthesis of N-Propionyl-(R)-3-amino-2-methyl-pentan-2-ol
-
To a solution of (R)-3-amino-2-methyl-pentan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure amide.
Protocol 2: Kinetic Study of Asymmetric Alkylation
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N-propionyl amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) (2.2 eq, freshly prepared or commercial solution) dropwise. Stir the resulting enolate solution for 1 hour at -78 °C.
-
At time t=0, add the electrophile (e.g., benzyl bromide, 1.5 eq) in a single portion.
-
Immediately withdraw the first aliquot (~0.1 mL) and quench it in a vial containing a mixture of saturated aqueous NH₄Cl and an appropriate organic solvent (e.g., ethyl acetate). This is the t=0 sample.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.).
-
After the final time point, quench the entire reaction mixture with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform a standard aqueous workup by extracting with an organic solvent.
-
Analyze each quenched sample by chiral HPLC or GC to determine the ratio of starting material to product (for conversion) and the ratio of diastereomers (for d.r.).[6][7]
Data Analysis
-
Plot the concentration of the starting material versus time.
-
The initial rate of the reaction can be determined from the slope of the tangent to the curve at t=0.
-
Plot the diastereomeric ratio as a function of conversion to check for any changes over the course of the reaction.
Visualization of Stereochemical Control
The stereochemical outcome of the alkylation is determined by the facial bias imposed by the chiral auxiliary in the transition state.
Caption: Proposed model for stereochemical induction.
(Note: The above DOT script is a conceptual representation. A detailed chemical drawing would be needed for a precise transition state model.)
Conclusion and Recommendations
Based on structural analysis, (R)-3-amino-2-methyl-pentan-2-ol is a promising candidate for a chiral auxiliary, especially in applications where extremely high stereoselectivity is required and a slightly lower reaction rate can be tolerated. The significant steric bulk of its tertiary alcohol is predicted to be the primary factor governing its performance.
For researchers in drug development and process chemistry, a kinetic comparison as outlined in this guide is essential. While Evans auxiliaries may be preferable for rapid, high-throughput screening due to their generally faster reaction rates, (R)-3-amino-2-methyl-pentan-2-ol could prove invaluable for key steps in a synthesis where maximizing stereopurity is the main objective. We strongly recommend conducting the described kinetic studies to validate these predictions and fully characterize the utility of this and other novel chiral auxiliaries.
References
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
-
Chirality in Chemical Synthesis. Mettler Toledo. Available at: [Link]
-
Kinetic resolution of acids in acylation reactions in the presence of chiral tertiary amines. ResearchGate. Available at: [Link]
-
Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes. R Discovery. Available at: [Link]
-
Asymmetric Induction. Michigan State University Department of Chemistry. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Exploring structural effects of levoglucosenone derived chiral auxiliaries in asymmetric Diels–Alder cycloadditions. ResearchGate. Available at: [Link]
-
Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. Available at: [Link]
-
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Available at: [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH National Center for Biotechnology Information. Available at: [Link]
-
Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. ACS Publications. Available at: [Link]
-
Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]
-
Guidelines and methodologies in asymmetric synthesis and catalysis. ResearchGate. Available at: [Link]
-
Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. ResearchGate. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. NIH National Center for Biotechnology Information. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. Available at: [Link]
-
Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Wiley Online Library. Available at: [Link]
-
Immobilization of (l)-valine and (l)-valinol on SBA-15 nanoporous silica and their application as chiral heterogeneous ligands in the Cu-catalyzed asymmetric allylic oxidation of alkenes. Royal Society of Chemistry. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. NIH National Center for Biotechnology Information. Available at: [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. ACS Publications. Available at: [Link]
-
Dynamic Kinetic Resolution of Flavonoids via Asymmetric Allylic Alkylation: Construction of Two Contiguous Stereogenic Centers on Nucleophiles. ACS Publications. Available at: [Link]
-
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. NIH National Center for Biotechnology Information. Available at: [Link]
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Royal Society of Chemistry. Available at: [Link]
-
THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS. Canadian Science Publishing. Available at: [Link]
-
Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. NIH National Center for Biotechnology Information. Available at: [Link]
-
Kinetic resolution of (±)‐1 a by asymmetric acylation. ResearchGate. Available at: [Link]
-
The reaction of thionyl chloride with β amino alcohols: A computational investigation to delineate the mechanisms of the well-e. ChemRxiv. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (R)-3-amino-2-methyl-pentan-2-ol
Abstract
In pharmaceutical development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods for (R)-3-amino-2-methyl-pentan-2-ol, a chiral amino alcohol. We present a comparative analysis of two orthogonal and robust analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. This document is intended for researchers, analytical scientists, and drug development professionals, offering detailed experimental protocols, a systematic workflow for cross-validation, and the scientific rationale underpinning methodological choices, in alignment with regulatory expectations such as the ICH Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Challenge of (R)-3-amino-2-methyl-pentan-2-ol
(R)-3-amino-2-methyl-pentan-2-ol is a chiral amino alcohol, a class of compounds frequently used as building blocks in the synthesis of APIs. As with all chiral molecules, its enantiomer may possess vastly different pharmacological or toxicological properties.[4] Consequently, regulatory bodies mandate the use of validated, stereospecific analytical methods to ensure the enantiomeric purity of the target compound.
The analytical task is complicated by the molecule's inherent properties:
-
Chirality: The presence of a stereocenter necessitates a chiral-selective technique to separate and quantify the (R)- and (S)-enantiomers.
-
Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, making direct detection by standard HPLC-UV challenging and often requiring derivatization or alternative detection methods.[5]
-
Volatility and Polarity: As a small amino alcohol, its volatility may be suitable for GC analysis, but its polarity and hydrogen-bonding capacity necessitate derivatization to improve chromatographic performance.[6]
Given these challenges, no single analytical method can be considered infallible. Cross-validation, the process of comparing results from two independent analytical methods, provides the highest level of assurance in the accuracy and reliability of analytical data.[7][8] This guide focuses on establishing and cross-validating Chiral HPLC and Chiral GC-MS methods for this purpose.
Orthogonal Methodologies: A Comparative Overview
The principle of cross-validation relies on using two methods that are as different, or "orthogonal," as possible.[9] For (R)-3-amino-2-methyl-pentan-2-ol, we propose the combination of liquid and gas chromatography, which employ distinct separation principles and detection mechanisms.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the predominant technique for enantioselective separations.[10] The separation occurs in the liquid phase based on differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates analytes in the gas phase based on their volatility and interaction with the stationary phase. For chiral analysis, this can be achieved using either a chiral GC column or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[12] Mass spectrometry provides highly specific and sensitive detection.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the expected performance characteristics for the analysis of a chiral amino alcohol like (R)-3-amino-2-methyl-pentan-2-ol using these two orthogonal techniques. The values are representative and based on typical performance for similar analytes.[4][6]
| Performance Parameter | Chiral HPLC with Derivatization/CAD | GC-MS with Derivatization | Key Considerations |
| Principle | Liquid-solid partitioning on a Chiral Stationary Phase (CSP). | Gas-solid partitioning based on volatility; mass-based detection. | Orthogonal separation mechanisms provide a robust cross-validation. |
| Resolution (Rs) | > 1.7 | > 1.7 | A resolution of at least 1.7 is desired for baseline separation of enantiomers.[4] |
| Precision (%RSD) | Major Enantiomer: ≤ 5% Minor Enantiomer: ≤ 15% | Major Enantiomer: ≤ 5% Minor Enantiomer: ≤ 15% | Precision for the minor enantiomer is typically higher, especially near the limit of quantitation (LOQ).[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Accuracy is demonstrated through recovery studies of spiked samples. |
| Limit of Quantitation (LOQ) | Typically low-to-mid ng/mL range. | Typically low ng/mL to pg/mL range. | GC-MS often offers superior sensitivity, especially in Selected Ion Monitoring (SIM) mode. |
| Sample Throughput | Moderate; run times of 10-30 minutes are common. | High, with run times often under 10 minutes.[13] | SFC can be an even faster alternative to HPLC.[4][] |
Experimental Protocols
The following protocols are detailed, self-validating frameworks. The specific choice of columns and reagents should be optimized during method development.
Protocol 1: Chiral HPLC with Pre-column Derivatization
This method introduces a chromophore for sensitive UV detection by derivatizing the primary amine of (R)-3-amino-2-methyl-pentan-2-ol.
Rationale: Derivatization with an agent like o-phthalaldehyde (OPA) is a well-established method for creating highly fluorescent isoindole derivatives from primary amines, enabling sensitive detection.[5] A polysaccharide-based chiral stationary phase is chosen for its broad applicability in separating chiral compounds with amino groups.[11]
Instrumentation & Reagents:
-
HPLC system with a pump, autosampler, column thermostat, and UV/Vis or Fluorescence detector.
-
Chiral Column: e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (250 mm x 4.6 mm, 5 µm).[11]
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), Diethylamine (DEA), o-phthalaldehyde (OPA), 3-mercaptopropionic acid (3-MPA), Borate Buffer.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, IPA, and DEA. A typical starting ratio is 80:20:0.1 (v/v/v). Degas the solution before use.
-
Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M Borate Buffer (pH 10.2) and 100 µL of 3-MPA. This reagent should be prepared fresh daily.[5]
-
Standard Preparation: Accurately prepare a stock solution of racemic 3-amino-2-methyl-pentan-2-ol at 1.0 mg/mL in the mobile phase. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample to a known concentration (e.g., 1.0 mg/mL) in the mobile phase. Filter through a 0.45 µm filter.
-
Derivatization Procedure: In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA/3-MPA reagent. Allow the reaction to proceed for at least 2 minutes at room temperature before injection.[5]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).
-
-
Validation Parameters:
-
Specificity: Inject blank, individual enantiomers (if available), and the racemic mixture to confirm peak identity and absence of interference.
-
Linearity, Accuracy, Precision, LOQ: Evaluate according to ICH Q2(R1) guidelines.[3]
-
Protocol 2: GC-MS with Chloroformate Derivatization
This method increases volatility and thermal stability for GC analysis while enabling highly specific mass spectrometric detection.
Rationale: Derivatization with a chloroformate reagent (e.g., methyl chloroformate) is a rapid and efficient one-step process that acylates both the amino and hydroxyl groups, creating a less polar, more volatile derivative suitable for GC analysis.[6]
Instrumentation & Reagents:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
-
GC Column: A mid-polarity achiral column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Reagents: Methyl Chloroformate (MCF), Pyridine, Ethanol, Chloroform, 50 mM Sodium Bicarbonate.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of racemic 3-amino-2-methyl-pentan-2-ol at 1.0 mg/mL in a suitable solvent like methanol. Prepare working standards by serial dilution.
-
Sample Preparation & Derivatization (One-Step):
-
To 100 µL of the aqueous or methanolic sample/standard in a vial, add 33 µL of ethanol and 17 µL of pyridine. Vortex.[6]
-
Add 20 µL of methyl chloroformate (MCF) and vortex immediately for 30-60 seconds.
-
Add 100 µL of chloroform to extract the derivatives.
-
Add 100 µL of 50 mM sodium bicarbonate to neutralize excess reagent. Vortex and centrifuge.[6]
-
Carefully transfer the lower chloroform layer containing the derivatized analyte for injection.
-
-
GC-MS Conditions:
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 3 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, EI at 70 eV.
-
Detection: Acquire data in full scan mode to identify characteristic fragment ions. For quantitation, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
-
Validation Parameters:
-
Specificity: Analyze underivatized sample, derivatization blank, and derivatized racemate to confirm the reaction and absence of interference.
-
Linearity, Accuracy, Precision, LOQ: Evaluate according to ICH Q2(R1) guidelines.[3]
-
Cross-Validation: Workflow and Execution
Cross-validation formally compares the two validated methods to ensure they produce equivalent results, thereby confirming the accuracy of the analytical data.[7]
Cross-Validation Workflow Diagram
Caption: Cross-validation workflow for chiral purity analysis.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before starting, define the statistical criteria for concluding that the methods are equivalent. For example, the percentage difference between the enantiomeric purity results from the two methods should not exceed 2.0% for any sample, and a linear regression of Method 1 vs. Method 2 results should yield an R² > 0.99.
-
Sample Selection: Select a minimum of 5-10 representative samples of (R)-3-amino-2-methyl-pentan-2-ol. These should cover the expected range of enantiomeric purity and could include release batches, stability samples, and samples from stressed conditions to test specificity.
-
Analysis: Each sample is analyzed in triplicate by both the validated Chiral HPLC method and the validated GC-MS method. It is preferable for the analyses to be performed by different analysts to ensure method robustness.[7]
-
Data Comparison:
-
Calculate the enantiomeric purity (or % of the undesired enantiomer) for each sample from both methods.
-
Calculate the difference in results for each sample pair.
-
Plot the results of Method 1 against Method 2 and perform a linear regression analysis. The slope should be close to 1.0, the intercept close to 0, and the correlation coefficient (R²) should meet the pre-defined criteria.
-
A paired t-test can also be used to determine if there is a statistically significant difference between the means of the two methods.
-
Decision Framework for Method Implementation
The choice of which method to use for routine analysis post-validation depends on several factors.
Caption: Decision framework for routine method implementation.
Conclusion
The development and subsequent cross-validation of orthogonal analytical methods are fundamental to ensuring the quality and safety of chiral pharmaceutical compounds like (R)-3-amino-2-methyl-pentan-2-ol. By employing two distinct techniques, such as Chiral HPLC and GC-MS, and rigorously comparing their results according to a pre-defined protocol, analytical laboratories can generate highly reliable and defensible data. This guide provides the strategic framework, practical protocols, and scientific rationale necessary for researchers to confidently establish and cross-validate methods for this, and structurally related, chiral amino alcohols, thereby upholding the highest standards of scientific integrity and regulatory compliance.
References
- BenchChem. (n.d.). A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Spectroscopy. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- BenchChem. (n.d.). Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography.
- Wittmann, C., et al. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress, 16(4), 642-9.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358.
- BenchChem. (n.d.). Comparative Analysis of Analytical Methods for Methyl 2-aminoheptanoate.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




